Benzyl (6-hydroxyhexyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(6-hydroxyhexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,16H,1-2,6-7,10-12H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOQYRXPJQMWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400443 | |
| Record name | Benzyl (6-hydroxyhexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17996-12-2 | |
| Record name | Benzyl (6-hydroxyhexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl (6-hydroxyhexyl)carbamate: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of Benzyl (6-hydroxyhexyl)carbamate, a bifunctional molecule of significant interest in modern pharmaceutical and chemical research. The document details a robust synthetic protocol, explores the underlying chemical principles, and presents a thorough characterization of the compound's physicochemical properties. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of the molecule's synthesis and application, particularly its emerging role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs).
Introduction and Strategic Importance
This compound (CAS No: 17996-12-2) is a key organic intermediate characterized by two distinct functional moieties: a terminal primary alcohol and a primary amine protected by a benzyloxycarbonyl (Cbz or Z) group.[1] This unique structure renders it a valuable bifunctional linker, enabling the covalent connection of two different molecular entities.[1]
The strategic importance of this molecule lies in its clever design:
-
The 6-Hydroxyhexyl Chain: Provides a flexible, aliphatic spacer of a defined length, which is crucial for optimizing steric and spatial relationships between conjugated molecules. The terminal hydroxyl group serves as a reactive handle for further chemical modification, such as esterification or etherification.
-
The Cbz-Protected Amine: The benzyloxycarbonyl group is a classic and robust protecting group for amines.[2] It is stable to a wide range of reaction conditions, yet can be selectively and cleanly removed under mild catalytic hydrogenation conditions (e.g., H₂/Pd-C).[2][3] This "orthogonal" deprotection strategy is fundamental in multi-step synthesis, allowing for the unmasking of the amine at a desired stage without disturbing other sensitive functional groups.
Recently, this compound has gained prominence as a foundational building block in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4] In this context, the hydroxyl and (deprotected) amino groups of the linker serve as attachment points for the target protein ligand and the E3 ligase ligand, respectively.
This guide provides the scientific community with a detailed methodology for the synthesis and characterization of this important compound.
Synthesis of this compound
The synthesis of this compound is achieved through the selective N-protection of 6-aminohexan-1-ol using benzyl chloroformate. This reaction is a classic example of a Schotten-Baumann reaction, involving the acylation of an amine.
Reaction Principle and Rationale
The core of the synthesis is the nucleophilic attack of the primary amine of 6-aminohexan-1-ol on the electrophilic carbonyl carbon of benzyl chloroformate. The hydroxyl group of 6-aminohexan-1-ol is significantly less nucleophilic than the amine and thus does not react under these conditions, ensuring chemoselectivity.
Causality Behind Experimental Choices:
-
Starting Material: 6-aminohexan-1-ol is the logical precursor, as it provides the requisite C6 alkyl chain with terminal amine and hydroxyl groups.
-
Protecting Reagent: Benzyl chloroformate (Cbz-Cl) is the ideal reagent for introducing the Cbz group. It is highly reactive and efficiently forms the stable carbamate linkage.[5] The Cbz group is chosen for its stability and, most importantly, its selective removal by hydrogenolysis, which preserves many other functional groups that might be sensitive to acidic or basic cleavage conditions.[2]
-
Base: An aqueous base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This prevents the protonation of the starting amine, which would form a non-nucleophilic ammonium salt (R-NH₃⁺) and halt the reaction.
-
Solvent System: A biphasic system (e.g., water and an organic solvent like dichloromethane or diethyl ether) is often employed. The inorganic base remains in the aqueous phase, while the organic starting material and product are in the organic phase, facilitating both the reaction at the interface and subsequent product extraction.
-
Temperature Control: The reaction is initiated at a low temperature (0 °C) by adding the benzyl chloroformate dropwise. This is critical for controlling the initial exothermic reaction and minimizing potential side reactions.
Visualized Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminohexan-1-ol (1.0 eq) in a 1:1 mixture of water and dichloromethane (DCM).
-
Addition of Base: Add sodium carbonate (Na₂CO₃) (1.5 - 2.0 eq) to the solution and stir until it is dissolved or well-suspended.
-
Cooling: Cool the flask in an ice-water bath to 0 °C with vigorous stirring.
-
Addition of Reagent: Add benzyl chloroformate (1.05 eq) dropwise to the cold, stirring mixture over 15-20 minutes. Ensure the temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with fresh portions of DCM.
-
Washing: Combine all organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (using an eluent such as a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound as a white solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and purification.
Physicochemical Properties and Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
The key physical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 17996-12-2 | [1][6][7] |
| Molecular Formula | C₁₄H₂₁NO₃ | [4][6][7][8] |
| Molecular Weight | 251.32 g/mol | [6][7][9] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 80-85 °C | [7][9] |
| Storage | Sealed, dry, room temperature | [6][9] |
Spectroscopic Data for Structural Validation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural confirmation. Expected signals include: a multiplet for the 5 aromatic protons of the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ protons (~5.1 ppm), a broad signal for the NH proton, a triplet for the CH₂ adjacent to the hydroxyl group (~3.6 ppm), a triplet for the CH₂ adjacent to the carbamate nitrogen (~3.1 ppm), and a series of multiplets for the remaining four methylene groups of the hexyl chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbamate carbonyl carbon (~156 ppm), aromatic carbons (~127-136 ppm), the benzylic carbon (~66 ppm), the hydroxymethyl carbon (~62 ppm), and the various aliphatic carbons of the hexyl chain.
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. An ESI-MS spectrum would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 252.3. Spectroscopic data for the compound is available in public databases.[10]
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound, which is typically expected to be >98%.
Safety and Handling
-
Benzyl chloroformate is highly corrosive, toxic, and a lachrymator. It must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Standard laboratory safety practices should be followed at all times. Refer to the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a strategically important bifunctional molecule with growing applications in medicinal chemistry and drug discovery. The synthetic protocol detailed in this guide is robust, reliable, and based on well-established chemical principles. By understanding the rationale behind each experimental step, from the choice of reagents to the purification strategy, researchers can confidently and efficiently produce this versatile building block for their advanced synthetic needs.
References
- 1. 17996-12-2|this compound|BLD Pharm [bldpharm.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - CAS:17996-12-2 - Sunway Pharm Ltd [3wpharm.com]
- 7. echemi.com [echemi.com]
- 8. This compound | CAS 17996-12-2 [daltonresearchmolecules.com]
- 9. Cbz-6-aminohexan-1-ol | 17996-12-2 | FC45807 | Biosynth [biosynth.com]
- 10. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to Benzyl (6-hydroxyhexyl)carbamate: A Versatile Linker in Modern Drug Development
Introduction
In the landscape of advanced therapeutics, the precise delivery and targeted action of bioactive molecules are paramount. Bifunctional molecules, which can simultaneously engage two distinct biological targets, have emerged as powerful tools in drug discovery. Benzyl (6-hydroxyhexyl)carbamate (CAS No. 17996-12-2) is a critical chemical intermediate and building block that serves as a versatile linker in the construction of such complex therapeutic agents. Its structure incorporates a stable carbamate linkage, a flexible hexyl chain, and two distinct functional handles—a protected amine and a primary alcohol—making it an ideal component for conjugating different molecular entities. This guide provides an in-depth technical overview of its chemical properties, a detailed synthesis protocol, and its pivotal applications for researchers, scientists, and drug development professionals, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Chemical Identity and Physicochemical Properties
The utility of this compound stems from its well-defined molecular architecture. The benzyl carbamate group, often referred to as a carboxybenzyl (Cbz or Z) group, is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to selective cleavage, typically via catalytic hydrogenation. The terminal hydroxyl group provides a reactive site for further functionalization, such as esterification or etherification, allowing for the attachment of a payload or targeting moiety.
IUPAC Name: benzyl N-(6-hydroxyhexyl)carbamate[1]
Synonyms: 6-(Benzyloxycarbonylamino)-1-hexanol, 6-(Z-Amino)-1-hexanol, N-Cbz-6-amino-1-hexanol
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 17996-12-2 | [2] |
| Molecular Formula | C₁₄H₂₁NO₃ | [3] |
| Molecular Weight | 251.32 g/mol | [3] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 80-82 °C | [1] |
| Boiling Point | 419.6 ± 38.0 °C (Predicted) | N/A |
| InChIKey | JMOQYRXPJQMWRQ-UHFFFAOYSA-N | [3] |
| SMILES | O=C(OCC1=CC=CC=C1)NCCCCCCO | [3] |
Synthesis and Manufacturing
The most common and direct synthesis route to this compound involves the N-protection of 6-amino-1-hexanol using benzyl chloroformate. This reaction is a standard procedure for introducing the Cbz protecting group onto a primary amine.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the Cbz-protection of amines.[1][4]
Materials:
-
6-Amino-1-hexanol (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl, ~1.05 eq)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-amino-1-hexanol (1.0 eq) in a mixture of THF and water (e.g., a 1:1 or 2:1 ratio). Add the base, sodium bicarbonate (3.0 eq), to the solution.
-
Reaction Setup: Cool the flask to 0 °C in an ice-water bath.
-
Addition of Reagent: Slowly add benzyl chloroformate (1.05 eq), either neat or dissolved in a small amount of THF, dropwise to the stirred solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition. Causality Note: The reaction is exothermic, and slow addition at 0°C prevents side reactions and decomposition of the benzyl chloroformate. The aqueous basic solution neutralizes the HCl byproduct as it is formed, driving the reaction to completion.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 3-12 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
-
Workup - Extraction: Once the reaction is complete, add ethyl acetate to the flask. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine. Trustworthiness Note: The aqueous washes are crucial for removing the inorganic base and salt byproducts, ensuring the purity of the final product.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (often an oil or a waxy solid) can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a white solid.
Applications in Drug Development and Medicinal Chemistry
The bifunctional nature of this compound makes it a highly valuable linker. The Cbz-protected amine can be deprotected under mild hydrogenolysis conditions to reveal a primary amine, while the terminal hydroxyl group can be activated or derivatized. This "orthogonal" reactivity is key to its utility.
A. Core Component in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5] A PROTAC consists of three parts: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them.
This compound is an ideal starting material for the linker component.[2][6] The hexyl chain provides a flexible spacer of a defined length, which is a critical parameter for optimizing the formation of a productive ternary complex between the POI and the E3 ligase.[5][7]
Workflow for PROTAC Synthesis using the Linker:
-
The hydroxyl group is typically activated (e.g., as a tosylate or mesylate) or converted to another functional group (e.g., an azide or alkyne for click chemistry).
-
This functionalized linker is then conjugated to either the POI ligand or the E3 ligase ligand.
-
The Cbz group is removed via catalytic hydrogenation to expose the primary amine.
-
This newly revealed amine is then coupled to the second ligand via an amide bond formation or other suitable conjugation chemistry.
Caption: Role of the linker in the PROTAC-mediated degradation of a target protein.
B. Component of Cleavable Linkers in ADCs
In Antibody-Drug Conjugates, a linker tethers a potent cytotoxic drug to a monoclonal antibody. The linker must be stable in systemic circulation but release the drug upon internalization into the target cancer cell. Benzyl carbamate moieties are used in the design of self-immolative spacers within these cleavable linker systems.[8][9]
While this compound itself is the precursor, the core benzyl carbamate structure is part of linkers that can be cleaved by specific triggers:
-
Enzymatic Cleavage: In protease-cleavable linkers, an enzyme like cathepsin B (abundant in lysosomes) cleaves a nearby peptide sequence. This initiates a cascade, often a 1,6-elimination reaction through a para-aminobenzyl carbamate (PABC) spacer, which ultimately liberates the drug.[9]
-
pH-Sensitive Cleavage: The stability of the carbamate can be modulated by its electronic environment, allowing for designs that are stable at physiological pH (~7.4) but cleave in the acidic environment of endosomes or lysosomes.
The tandem 1,6- and 1,2-elimination of specialized benzyl α-ammonium carbamates represents an advanced strategy for payload release in ADCs, demonstrating the versatility of the core benzyl carbamate structure in sophisticated drug delivery systems.[10][11]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While a specific GHS classification is not universally established, data from related carbamate compounds suggest the following potential hazards. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
General Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is more than a simple chemical intermediate; it is a foundational building block for the design and synthesis of next-generation therapeutics. Its defined structure, predictable reactivity, and ideal spacing characteristics make it indispensable for constructing complex molecules like PROTACs and sophisticated linkers for ADCs. For researchers in medicinal chemistry and drug development, a thorough understanding of this molecule's properties and synthetic utility is essential for advancing the frontier of targeted therapies.
References
- 1. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spectrabase.com [spectrabase.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Benzyl (6-hydroxyhexyl)carbamate: Mechanism of Action and Application as a Bifunctional Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzyloxycarbonyl (Cbz or Z) group, a cornerstone in synthetic organic chemistry, provides robust protection for primary and secondary amines. This guide delves into the specific attributes of Benzyl (6-hydroxyhexyl)carbamate, a bifunctional molecule that integrates the classical Cbz protecting group with a terminal hydroxyl functionality. We will explore the mechanistic underpinnings of its chemoselective synthesis, the principles governing its deprotection, and its strategic application as a versatile linker in modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a mechanistic framework to empower researchers in leveraging this valuable synthetic tool.
Introduction: The Enduring Legacy of the Cbz Group
Introduced by Max Bergmann and Leonidas Zervas in 1932, the benzyloxycarbonyl (Cbz) group revolutionized peptide synthesis by offering a reliable and removable protecting group for amines.[1] Its enduring utility stems from a delicate balance of stability and liability. A Cbz-protected amine is stable to a wide range of reaction conditions, yet it can be selectively cleaved under mild conditions, most notably catalytic hydrogenolysis.[2]
This compound extends the functionality of the traditional Cbz group. It is a heterobifunctional molecule, featuring a Cbz-protected amine at one end and a reactive primary alcohol at the other, separated by a flexible six-carbon alkyl chain. This unique architecture makes it an invaluable building block in multi-step syntheses where differential reactivity is required, particularly in the construction of complex molecules like PROTACs.[3][4]
The Core Mechanism: Protection of the Amine
The formation of this compound involves the chemoselective N-acylation of 6-amino-1-hexanol with benzyl chloroformate (Cbz-Cl).
The Principle of Chemoselectivity
The successful synthesis hinges on the differential nucleophilicity between the primary amine and the primary alcohol of 6-amino-1-hexanol. Amines are generally more potent nucleophiles than alcohols.[5][6][7] This is attributed to the lower electronegativity of nitrogen compared to oxygen, which makes the lone pair of electrons on the nitrogen more available for donation to an electrophilic center.[5] Consequently, when 6-amino-1-hexanol is treated with the highly electrophilic carbonyl carbon of benzyl chloroformate, the amine attacks preferentially to form a stable carbamate linkage, leaving the hydroxyl group intact.[8]
The Protection Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Figure 1: General mechanism for Cbz protection of an amine.
-
Nucleophilic Attack: The lone pair of the primary amine in 6-amino-1-hexanol attacks the electrophilic carbonyl carbon of benzyl chloroformate.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Neutralization: A base, typically an inorganic carbonate like sodium carbonate, neutralizes the hydrochloric acid generated, driving the reaction to completion.[1]
Once formed, the nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity and basicity and thus "protecting" it from participating in subsequent reactions.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of this compound from 6-amino-1-hexanol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Amino-1-hexanol | 117.19 | 5.00 g | 42.7 mmol |
| Anhydrous Sodium Carbonate (Na₂CO₃) | 105.99 | 6.78 g | 64.0 mmol |
| Dioxane | - | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 7.63 g (6.4 mL) | 44.7 mmol |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-amino-1-hexanol (5.00 g, 42.7 mmol) and sodium carbonate (6.78 g, 64.0 mmol) in a mixture of dioxane (50 mL) and water (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (6.4 mL, 44.7 mmol) dropwise over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield a crude oil or solid.
-
The product can be further purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes.
-
Expected Yield: 85-95%.
The Deprotection Mechanism: Regenerating the Amine
The removal of the Cbz group is most commonly and cleanly achieved by catalytic hydrogenolysis.
Figure 2: Deprotection of the Cbz group via catalytic hydrogenolysis.
The mechanism involves the following steps:
-
Catalytic Activation: Hydrogen gas is activated on the surface of a palladium catalyst (typically 10% Pd on carbon).
-
Hydrogenolysis: The activated hydrogen cleaves the weak benzylic C-O bond of the carbamate.[9] This is the key bond-breaking step.
-
Formation of Carbamic Acid: This cleavage generates toluene and an unstable N-substituted carbamic acid.
-
Decarboxylation: The carbamic acid spontaneously decarboxylates (loses CO₂) to yield the free amine.
An important consideration for researchers is the presence of the free hydroxyl group in this compound. Standard hydrogenolysis conditions are generally mild and highly chemoselective for the Cbz group. The primary alcohol is typically unaffected, making orthogonal protection of the hydroxyl group unnecessary for this specific deprotection step.[10][11] However, prolonged reaction times or more aggressive catalysts could potentially lead to reduction of other functional groups if present in a more complex substrate.
Alternative deprotection methods include the use of strong acids like HBr in acetic acid, though these conditions are harsher and less compatible with acid-sensitive functional groups.[2]
Application in Drug Discovery: A Versatile PROTAC Linker
The bifunctional nature of this compound makes it an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][12] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[13][]
A PROTAC's structure consists of:
-
A ligand for the target POI.
-
A ligand for an E3 ligase (e.g., VHL or Cereblon).
-
A chemical linker connecting the two ligands.
The linker's length, flexibility, and chemical properties are critical for the PROTAC's efficacy, as they dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase).[15]
Synthetic Strategy
This compound allows for a modular and directional synthesis of a PROTAC.
Figure 3: Synthetic workflow for PROTAC assembly.
-
First Coupling: The terminal hydroxyl group of this compound is reacted with an activated E3 ligase ligand (e.g., a carboxylic acid activated as an ester or acyl chloride). This forms an ester or ether linkage.
-
Cbz Deprotection: The Cbz group is removed via catalytic hydrogenolysis to expose the primary amine.
-
Second Coupling: The newly freed amine is then coupled with an activated POI ligand to complete the synthesis of the PROTAC molecule.
This sequential approach, enabled by the orthogonal reactivity of the hydroxyl and protected amine groups, provides a high degree of control over the synthesis, which is crucial for creating libraries of PROTACs with varying linker lengths and attachment points for optimization.[]
Conclusion: A Self-Validating System for Advanced Synthesis
This compound exemplifies the principles of modern protecting group strategy. Its synthesis is governed by the predictable and reliable chemoselectivity of amine acylation. The protection it affords is robust, allowing for diverse chemical transformations on other parts of a molecule. Crucially, its deprotection is mild, selective, and high-yielding, ensuring the integrity of the target molecule.
As a bifunctional linker, it provides a validated and efficient pathway for the assembly of complex therapeutics like PROTACs. For researchers in drug development, understanding the mechanistic nuances and practical applications of this compound is not just an exercise in organic chemistry; it is a key to unlocking novel synthetic strategies for the targeted medicines of the future.
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. tdcommons.org [tdcommons.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fiveable.me [fiveable.me]
- 6. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. thalesnano.com [thalesnano.com]
- 10. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of Linkers in Chemical Biology [bldpharm.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Strategic Role of the Carboxybenzyl (Cbz) Group in the Synthesis and Application of Benzyl (6-hydroxyhexyl)carbamate: A Technical Guide
An in-depth technical guide by a Senior Application Scientist.
Abstract
Benzyl (6-hydroxyhexyl)carbamate is a critical bifunctional molecule utilized in organic synthesis, particularly in the development of pharmaceutical intermediates and specialized chemical linkers. Its utility is fundamentally enabled by the strategic use of the Carboxybenzyl (Cbz) protecting group. This guide provides an in-depth analysis of the Cbz group's role in the synthesis, manipulation, and application of this valuable building block. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols for its introduction and removal, and illustrate key concepts with chemical diagrams and process workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this chemistry for advanced synthetic applications.
The Imperative of Amine Protection in Modern Synthesis
In the synthesis of complex organic molecules, chemists are often faced with the challenge of managing multiple reactive functional groups within a single substrate. Amino alcohols, such as 6-amino-1-hexanol, epitomize this challenge, possessing both a nucleophilic amino group (-NH₂) and a hydroxyl group (-OH). Unchecked, the high nucleophilicity and basicity of the amine can interfere with desired reactions at the hydroxyl terminus, leading to a mixture of products and low yields.[1][2]
The concept of "protecting groups" was developed to overcome this hurdle. A protecting group acts as a temporary molecular "mask," selectively deactivating one functional group while transformations are performed elsewhere in the molecule.[3] The Carboxybenzyl (Cbz) group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, remains a cornerstone of this strategy, especially for amines.[4][5] It converts a highly reactive primary or secondary amine into a significantly less nucleophilic and non-basic carbamate, thereby enabling precise, predictable synthetic outcomes.[1][3]
This compound: A Tale of Two Functionalities
The core of our discussion is the molecule 6-amino-1-hexanol and its Cbz-protected derivative, this compound. The unprotected parent molecule is a flexible aliphatic chain with reactive sites at both ends. The strategic application of the Cbz group transforms it into a versatile and controllable synthetic intermediate.
Caption: Transformation from a reactive diamine to a selectively protected intermediate.
The Cbz group's benzyl and carbonyl components effectively withdraw electron density from the nitrogen atom, drastically reducing its reactivity. This allows the hydroxyl group to be addressed chemically without interference from the amine. Furthermore, the introduction of the aromatic Cbz group often enhances the crystallinity of the compound, which can greatly simplify purification by recrystallization.[6]
The Core Mechanism: Introduction of the Cbz Group
The protection of 6-amino-1-hexanol is typically achieved through a nucleophilic acyl substitution reaction with benzyl chloroformate (Cbz-Cl). The reaction proceeds under basic conditions, often following the classic Schotten-Baumann protocol, to neutralize the hydrochloric acid generated as a byproduct.[3][4]
Caption: Mechanism for Cbz protection of an amine using benzyl chloroformate.
The choice of base and solvent is critical. An aqueous solution of a mild inorganic base like sodium carbonate is effective at maintaining the pH in the optimal range of 8-10, which is high enough to deprotonate the ammonium salt intermediate but not so high as to cause significant hydrolysis of the benzyl chloroformate.[6]
Field-Proven Synthetic Protocols
The following protocols are designed to be self-validating, with clear explanations for each critical step.
Protocol: Synthesis of this compound
This procedure details the Cbz protection of 6-amino-1-hexanol.
Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-amino-1-hexanol (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent like 1,4-dioxane or THF. Cool the flask to 0 °C in an ice bath.
-
Causality: The biphasic system ensures both the polar amino alcohol and the nonpolar benzyl chloroformate remain accessible. Cooling is essential to control the exothermic reaction and minimize side reactions.
-
-
Base Addition: Add anhydrous sodium carbonate (Na₂CO₃, 2.5 eq) to the solution and stir vigorously for 15 minutes.
-
Causality: Sodium carbonate acts as the base to neutralize the HCl produced, driving the reaction to completion. Using it in excess ensures the reaction medium remains basic.
-
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise via a syringe or dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Slow, controlled addition prevents a rapid temperature increase and minimizes the formation of undesired byproducts. A slight excess of Cbz-Cl ensures full conversion of the starting amine.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino alcohol spot is no longer visible.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with 1 M HCl (to remove any unreacted base), water, and brine.
-
Causality: The acidic wash removes the inorganic base, while the water and brine washes remove any remaining water-soluble impurities.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield a white crystalline solid.
Protocol: Deprotection via Catalytic Hydrogenolysis
This is the most common and mildest method for cleaving the Cbz group.[6][7]
Methodology:
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add Palladium on carbon (10% Pd/C, 5-10 mol%).
-
Causality: Methanol and ethanol are excellent solvents for both the substrate and for dissolving hydrogen gas. Pd/C is the catalyst that facilitates the cleavage of the benzylic C-O bond.
-
-
Hydrogenation: Secure a balloon filled with hydrogen gas (H₂) to the flask or use a dedicated hydrogenation apparatus. Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature.
-
Causality: Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
-
Monitoring: Monitor the reaction by TLC. The deprotection is complete when the starting material is consumed. The byproducts, toluene and CO₂, are volatile and typically not visible on the TLC plate.
-
Filtration (Critical Step): Upon completion, carefully filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake is kept wet with solvent during and after filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected 6-amino-1-hexanol. The product is often pure enough for subsequent steps without further purification.
Caption: Synthetic workflow showing the strategic use of the Cbz group.
Data Summary: A Comparative Overview of Deprotection
While hydrogenolysis is the most common method, alternative conditions are available, which is crucial for substrates containing other reducible functional groups (e.g., alkynes, alkenes, or other benzyl ethers). This property, known as orthogonality, is a key principle in multi-step synthesis.[4]
| Deprotection Method | Reagents & Conditions | Advantages | Disadvantages & Incompatibilities |
| Catalytic Hydrogenolysis | H₂ (gas), Pd/C in MeOH/EtOH | Very mild, neutral pH, clean byproducts (toluene, CO₂).[4][5] | Incompatible with reducible groups (alkenes, alkynes, some benzyl ethers, nitro groups). Catalyst can be pyrophoric.[6] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Avoids flammable H₂ gas, making it safer and more convenient for standard lab setups.[7] | Same functional group incompatibilities as catalytic hydrogenolysis. |
| Strong Acid Cleavage | HBr in Acetic Acid (HBr/AcOH) | Effective and fast. Orthogonal to hydrogenation-sensitive groups.[6][8] | Harsh conditions can cleave other acid-sensitive groups (e.g., Boc, t-butyl ethers). Corrosive reagents. |
| Lewis Acid Cleavage | TMSI in CH₂Cl₂ or AlCl₃/HFIP | Can be highly selective under specific conditions. | Reagents can be moisture-sensitive and require careful handling. May not be suitable for all substrates.[6] |
Conclusion
The Carboxybenzyl (Cbz) group is not merely a placeholder; it is a strategic tool that dictates the synthetic pathway for bifunctional molecules like this compound. Its role is multifaceted:
-
It Deactivates: It effectively suppresses the reactivity of the amine nitrogen, preventing unwanted side reactions.[1]
-
It Directs: It enables the chemist to perform selective transformations on the distal hydroxyl group.
-
It Facilitates: It often improves the handling and purification of intermediates by increasing crystallinity.[6]
-
It is Reversible: It can be removed under mild and predictable conditions, most notably via catalytic hydrogenolysis, to liberate the free amine for subsequent reactions.[4][7]
A thorough understanding of the principles and protocols governing the use of the Cbz group is essential for any scientist or researcher involved in the synthesis of complex organic molecules, from pharmaceutical intermediates to novel materials.
References
- 1. m.youtube.com [m.youtube.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
The Carbamate Revolution: A Technical Guide to the Discovery and Enduring Legacy of Amine Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ability to selectively protect and deprotect functional groups is a cornerstone of modern organic synthesis, nowhere more critical than in the assembly of complex molecules like peptides and pharmaceuticals. Before the advent of reliable amine-protecting groups, the synthesis of even simple peptides was an exercise in frustration, often yielding intractable mixtures. The introduction of the carbamate functionality as a temporary shield for the ubiquitous amino group irrevocably transformed the landscape of chemical synthesis. This in-depth technical guide chronicles the discovery and history of carbamate protecting groups, from the foundational work on urethane synthesis to the development of the iconic Cbz, Boc, and Fmoc groups that form the bedrock of solid-phase peptide synthesis. We will delve into the causal mechanisms behind their introduction and cleavage, provide field-proven experimental protocols, and explore their strategic application in the art of molecule building.
The Dawn of Amine Protection: From Uncontrolled Polymerization to the Carbamate Concept
Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge.[1] The bifunctional nature of amino acids, possessing both a nucleophilic amine and an electrophilic carboxylic acid, led to uncontrolled polymerization when attempting to form peptide bonds.[1] This lack of control severely hampered the progress of biological and medicinal chemistry.
The conceptual breakthrough came with the idea of temporarily "masking" the amine's nucleophilicity. The carbamate functional group, a hybrid of an amide and an ester, emerged as an ideal candidate.[2] Its nitrogen is significantly less nucleophilic than that of a free amine due to the electron-withdrawing nature of the adjacent carbonyl group, which is further influenced by the ester oxygen.[3][4] This electronic feature renders the protected amine inert to many reaction conditions, allowing for selective manipulation of other functional groups.[4]
The intellectual seeds for using carbamates as protecting groups can be traced back to the work of Theodor Curtius. In 1885, he discovered that acyl azides, derived from carboxylic acids, undergo thermal decomposition to form isocyanates, a reaction now known as the Curtius rearrangement.[5][6] These isocyanates could then be trapped with alcohols to form urethanes (carbamates).[5][6] This provided a foundational method for the formation of the carbamate linkage, a critical step in the development of protecting group chemistry.[6][7][8]
The Pioneers of Peptide Synthesis: The Carbobenzoxy (Cbz) Group
The first practical and widely adopted amine protecting group was the carbobenzoxy (Cbz or Z) group , introduced by Max Bergmann and Leonidas Zervas in 1932.[1][9] This seminal discovery is widely considered the dawn of controlled peptide synthesis.[1][9] The Cbz group is a benzyloxycarbonyl moiety and its introduction effectively "tamed" the reactivity of the amino group, allowing for the stepwise and controlled formation of peptide bonds.[9]
Mechanism of Cbz Protection and Deprotection
Protection typically involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[9] The nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate, with the subsequent loss of a chloride ion.[9]
Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis.[9][10][11] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[10][11] This process liberates the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[9][12]
Alternatively, the Cbz group can be cleaved under strong acidic conditions, such as with HBr in acetic acid, although this method is less mild.[9][10][11]
Experimental Protocols
Cbz Protection of an Amino Acid:
-
Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[1]
-
While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]
-
Extract the Cbz-protected amino acid with an organic solvent like ethyl acetate.[1]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Cbz Deprotection via Catalytic Hydrogenolysis:
-
Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[1]
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).[1][10]
-
Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC).[1]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.[10]
Diagram of Cbz Deprotection via Catalytic Hydrogenolysis
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.[10]
The Acid-Labile Revolution: The tert-Butoxycarbonyl (Boc) Group
While the Cbz group was revolutionary, the need for catalytic hydrogenation for its removal limited its applicability in the presence of other reducible functional groups. This spurred the development of orthogonal protecting groups. A major breakthrough came with the introduction of the tert-butoxycarbonyl (Boc) group by McKay and Albertson. The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved by acids.[13][14] This acid lability provided a new dimension of orthogonality in peptide synthesis.[14]
Mechanism of Boc Protection and Deprotection
Protection is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O).[14][15] The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate.[15] Collapse of this intermediate expels a tert-butoxycarbonate anion, which can then decompose to isobutene and carbon dioxide, or be protonated to form tert-butanol and carbon dioxide, driving the reaction forward.[14][15]
Deprotection proceeds via an acid-catalyzed mechanism.[12][13][14][15] Protonation of the carbamate carbonyl oxygen facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[12][13] The unstable carbamic acid rapidly decomposes to the free amine and carbon dioxide.[12][13] The liberated tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture.[16]
Experimental Protocols
Boc Protection of an Amine:
-
Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
If the amine is used as a salt, add a base such as triethylamine (1.1 equivalents) to neutralize the acid.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture and purify the Boc-protected amine by column chromatography or recrystallization.
Boc Deprotection using Trifluoroacetic Acid (TFA):
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent, at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can be used directly or neutralized with a base.
Diagram of Boc Deprotection Mechanism
Caption: Base-mediated deprotection of the Fmoc group.
[17][18]### 5. The Transition-Metal-Labile Allyloxycarbonyl (Alloc) Group
For even greater orthogonality, the allyloxycarbonyl (Alloc) group was introduced. The Alloc group is stable to both the acidic conditions used to remove Boc and the basic conditions used for Fmoc cleavage. I[14][19][20]nstead, it is selectively removed under mild conditions using a palladium(0) catalyst. T[19][20]his unique deprotection mechanism makes the Alloc group a valuable tool in the synthesis of complex peptides and other molecules requiring multiple, orthogonal protecting groups.
[19]#### 5.1. Mechanism of Alloc Protection and Deprotection
Protection is analogous to the other carbamate protecting groups, typically using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).
[19]Deprotection is a palladium(0)-catalyzed process. T[19]he reaction is initiated by the oxidative addition of the palladium(0) complex to the allylic C-O bond, forming a π-allyl palladium(II) complex. T[19][21]he carbamate anion is released and subsequently decarboxylates to the free amine. A[19] nucleophilic scavenger, such as phenylsilane, is typically added to react with the π-allyl complex, regenerating the palladium(0) catalyst and completing the catalytic cycle.
[21]#### 5.2. Experimental Protocol
Alloc Deprotection:
-
Dissolve the Alloc-protected compound in a suitable solvent like dichloromethane.
-
Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically in catalytic amounts.
-
Add a scavenger, such as phenylsilane (PhSiH₃), in excess.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, the reaction mixture can be worked up to isolate the deprotected amine.
Diagram of Alloc Deprotection Catalytic Cycle
Caption: Catalytic cycle for the palladium(0)-mediated deprotection of the Alloc group.
[19]### 6. Orthogonality and Strategic Application
The true power of carbamate protecting groups lies in their orthogonality , the ability to selectively remove one protecting group in the presence of others. T[4][9][14][22]his principle is fundamental to modern organic synthesis, particularly in the construction of complex molecules with multiple reactive sites.
[23]| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | | :--- | :--- | :--- | :--- | | Carbobenzoxy | Cbz, Z | Cbz-Cl | H₂, Pd/C (Hydrogenolysis); [9][10][11]Strong Acid (e.g., HBr/AcOH) |[9][10][11] | tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA, HCl) |[13][14][15] | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild Base (e.g., 20% Piperidine in DMF) |[24][17] | Allyloxycarbonyl | Alloc | Alloc-Cl, Alloc₂O | Pd(0) Catalyst and Scavenger |[19][20]
This orthogonality allows for a highly strategic approach to synthesis. For example, in Fmoc-based SPPS, the N-terminal α-amino group is temporarily protected with the base-labile Fmoc group, while the side chains of reactive amino acids are protected with acid-labile groups (often derived from the Boc group). T[22][25]his allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protecting groups. T[22]he Alloc group can be used to protect a specific side chain, such as that of lysine, allowing for late-stage modification at that site after the main peptide chain has been assembled.
The discovery and development of carbamate protecting groups represent a paradigm shift in organic synthesis. From the pioneering work of Bergmann and Zervas with the Cbz group to the elegant orthogonality of the Boc, Fmoc, and Alloc groups, these chemical tools have empowered scientists to construct molecules of ever-increasing complexity. Their impact on peptide synthesis, drug discovery, and materials science is immeasurable. A[3][26][27]s the demands of synthetic chemistry continue to evolve, the principles of stability, selective cleavage, and orthogonality embodied by the classic carbamate protecting groups will undoubtedly inspire the development of the next generation of protective chemistries, enabling the synthesis of the medicines and materials of the future.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry [usiena-air.unisi.it]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. fiveable.me [fiveable.me]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. total-synthesis.com [total-synthesis.com]
- 20. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. total-synthesis.com [total-synthesis.com]
- 25. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Benzyl (6-hydroxyhexyl)carbamate in Organic Solvents
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of Benzyl (6-hydroxyhexyl)carbamate in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Critical Role of Solubility in Scientific Advancement
This compound is a molecule of significant interest, particularly as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are a revolutionary approach to targeted protein degradation.[1][2] The success of synthesizing, purifying, formulating, and administering such molecules is fundamentally tethered to a thorough understanding of their solubility characteristics. Solubility dictates the choice of reaction media, purification strategies like crystallization, and the formulation of final products for in vitro and in vivo studies.[3] An in-depth knowledge of its behavior in different organic solvents is therefore not merely academic but a critical prerequisite for its successful application.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a compound is governed by the principle "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[4][5] The solubility of this compound is a result of the interplay between its molecular structure and the physicochemical properties of the solvent.
Molecular Structure of this compound
To understand its solubility, we must first dissect the structure of this compound. Its key features include:
-
Aromatic Benzyl Group: This nonpolar, hydrophobic moiety contributes to solubility in nonpolar solvents.
-
Carbamate Linkage (-O-C(=O)-N-): This polar group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O, O-C). This feature promotes solubility in polar solvents.[6][7]
-
Hexyl Chain: This flexible, nonpolar alkyl chain enhances solubility in nonpolar, hydrocarbon-based solvents.
-
Terminal Hydroxyl Group (-OH): This polar group is a strong hydrogen bond donor and acceptor, significantly contributing to solubility in polar protic solvents like alcohols.
The presence of both polar and nonpolar regions makes this compound an amphiphilic molecule. Its solubility will therefore be a nuanced balance of these competing characteristics.
Solvent Properties Influencing Solvation
The ability of a solvent to dissolve this compound depends on several factors:
-
Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further divided into protic (containing O-H or N-H bonds) and aprotic (lacking such bonds).
-
Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for dissolving solutes with complementary functionalities.
-
Hansen Solubility Parameters (HSP): This more sophisticated model dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8][9][10][11] A solute is most likely to dissolve in a solvent when their Hansen parameters are similar.
Experimental Determination of Solubility: A Validated Protocol
The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached and results are reproducible.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents of high purity (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the supernatant no longer increases.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
For a more complete separation, centrifuge the vials at a moderate speed. This will pellet the undissolved solid at the bottom of the vial.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.
-
Filter the withdrawn supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve (peak area vs. concentration).
-
Analyze the diluted samples from the solubility experiment under the same HPLC conditions.
-
Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17996-12-2 | [1][12][13] |
| Molecular Formula | C14H21NO3 | [1][13] |
| Molecular Weight | 251.33 g/mol | [1] |
Predicted and Experimental Solubility Data
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Methanol | Polar Protic | High | To be determined |
| Ethanol | Polar Protic | High | To be determined |
| Isopropanol | Polar Protic | Moderate to High | To be determined |
| Acetone | Polar Aprotic | Moderate to High | To be determined |
| Ethyl Acetate | Polar Aprotic | Moderate | To be determined |
| Dichloromethane | Polar Aprotic | Moderate | To be determined |
| Chloroform | Polar Aprotic | Moderate | To be determined |
| Toluene | Nonpolar | Low to Moderate | To be determined |
| Hexane | Nonpolar | Low | To be determined |
| Water | Polar Protic | Very Low | To be determined |
Interpretation of Expected Results:
-
High Solubility in Alcohols (Methanol, Ethanol): The terminal hydroxyl group and the carbamate linkage of this compound can form strong hydrogen bonds with these protic solvents, leading to high solubility.
-
Moderate to High Solubility in Polar Aprotic Solvents (Acetone, Ethyl Acetate): The polarity of the carbamate group will allow for favorable dipole-dipole interactions with these solvents.
-
Moderate Solubility in Halogenated Solvents (Dichloromethane, Chloroform): These solvents have a moderate polarity and can interact with the polar and nonpolar regions of the molecule.
-
Low to Moderate Solubility in Aromatic Solvents (Toluene): The benzyl group will have favorable π-stacking interactions with toluene, but the polar parts of the molecule will be less well-solvated.
-
Low Solubility in Alkanes (Hexane): The high polarity of the carbamate and hydroxyl groups will make it difficult for the molecule to dissolve in this nonpolar solvent.
-
Very Low Solubility in Water: Despite the presence of hydrogen bonding groups, the large nonpolar benzyl and hexyl components will likely make the molecule poorly soluble in water.
Conclusion
A thorough understanding of the solubility of this compound is paramount for its effective use in research and development. This guide has provided a robust theoretical framework based on molecular structure and solvent properties, alongside a detailed, validated experimental protocol for the accurate determination of its solubility in a range of organic solvents. By systematically applying these principles and methods, researchers can make informed decisions regarding reaction conditions, purification techniques, and formulation strategies, thereby accelerating the progress of their scientific endeavors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chem.ws [chem.ws]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. youtube.com [youtube.com]
- 11. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 12. echemi.com [echemi.com]
- 13. 17996-12-2|this compound|BLD Pharm [bldpharm.com]
spectral data for Benzyl (6-hydroxyhexyl)carbamate (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Analysis of Benzyl (6-hydroxyhexyl)carbamate
Introduction: The Imperative of Structural Verification
In the landscape of drug development and materials science, the unambiguous structural confirmation of a synthesized molecule is the bedrock upon which all subsequent data rests. This compound (CAS No. 17996-12-2) serves as a valuable bifunctional molecule, often utilized as a linker in Proteolysis Targeting Chimeras (PROTACs) or as a building block in chemical synthesis.[1][2] Its structure incorporates a rigid aromatic benzyl protecting group, a flexible aliphatic hexyl chain, a central carbamate linkage, and a terminal primary alcohol. This combination of functionalities necessitates a multi-pronged analytical approach for complete characterization.
This guide provides a comprehensive framework for the spectral analysis of this compound. As complete, published reference spectra for this specific molecule are not always readily available, we will proceed from the perspective of expert analysis. We will predict the expected spectral features based on foundational spectroscopic principles and data from analogous structures. This approach not only serves to verify the identity of a newly synthesized batch but also equips the researcher with the causal logic required to interpret spectral data for related molecules. We will detail the core methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—explaining the rationale behind experimental choices and providing a self-validating protocol for achieving robust, publication-quality data.
Molecular Structure and Spectroscopic Overview
A logical workflow is critical for the efficient and comprehensive characterization of a target molecule. This process begins with understanding the molecular structure and selecting the appropriate analytical techniques to probe its specific features.
Caption: A streamlined workflow for the spectroscopic characterization of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
Expert Rationale for Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended starting solvent. It is an excellent solvent for moderately polar compounds and its residual proton peak (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.16 ppm) are well-characterized and serve as convenient internal references.[3] If solubility is limited, or to resolve overlapping signals, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The labile protons (-OH, -NH) will be observable in DMSO-d₆ but may exchange or broaden in CDCl₃.
-
Operating Frequency: A spectrometer operating at 400 MHz or higher for ¹H NMR is recommended. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the aliphatic chain protons.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean NMR tube.
-
Solvation: Add approximately 0.6 mL of CDCl₃ (or DMSO-d₆).
-
Homogenization: Cap the tube and gently invert several times or use a vortex mixer at low speed until the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a standard pulse program (e.g., zgpg30).
-
Acquire several thousand scans, as the natural abundance of ¹³C is low. A run time of 30-60 minutes is typical.
-
Predicted ¹H NMR Spectral Data
The structure is first analyzed to assign proton labels for clear interpretation.
Caption: Molecular structure with proton ('H) and carbon ('C) numbering for NMR assignments.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-g | 7.30 - 7.40 | Multiplet (m) | 5H | Aromatic protons of the benzyl group.[4] |
| H-f | 5.11 | Singlet (s) | 2H | Methylene protons adjacent to the carbamate oxygen and phenyl ring. |
| H-e | 4.85 | Broad Singlet (br s) | 1H | Carbamate N-H proton; position is concentration-dependent and may exchange. |
| H-a | 3.64 | Triplet (t) | 2H | Methylene protons adjacent to the hydroxyl group, deshielded by oxygen. |
| H-d | 3.18 | Quartet (q) | 2H | Methylene protons adjacent to the carbamate nitrogen. |
| H-b, H-c | 1.25 - 1.65 | Multiplet (m) | 8H | Overlapping signals from the four methylene groups of the hexyl chain. |
| -OH | ~1.5 (variable) | Broad Singlet (br s) | 1H | Hydroxyl proton; signal is often broad and its position varies with concentration and temperature. |
Predicted ¹³C NMR Spectral Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-8 (C=O) | 156.5 | Carbonyl carbon of the carbamate group, a characteristic downfield shift.[5] |
| C-9 (Aromatic Quaternary) | 136.7 | Aromatic carbon attached to the benzylic CH₂ group. |
| C-10, C-11, C-12 (Aromatic CH) | 127.8 - 128.6 | Aromatic carbons of the benzyl ring.[6] |
| C-7 (Benzylic CH₂) | 67.0 | Benzylic carbon attached to the carbamate oxygen. |
| C-1 (CH₂-OH) | 62.8 | Carbon bearing the hydroxyl group. |
| C-6 (CH₂-NH) | 41.0 | Carbon adjacent to the carbamate nitrogen. |
| C-2, C-3, C-4, C-5 (Alkyl CH₂) | 25.5 - 32.5 | The four internal methylene carbons of the hexyl chain. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expert Rationale for Experimental Choices
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra. The traditional KBr pellet method is also acceptable but is more labor-intensive.
Experimental Protocol: ATR-IR Data Acquisition
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty stage to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.
-
Apply Pressure: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300 - 3400 (Broad) | O-H Stretch | Alcohol (-OH) | Confirms the presence of the terminal hydroxyl group. The broadness is due to hydrogen bonding. |
| ~3330 (Sharp/Medium) | N-H Stretch | Carbamate (-NH) | A characteristic peak for secondary amides/carbamates.[4] |
| 3030 - 3100 | C-H Stretch (sp²) | Aromatic Ring | Indicates the presence of the benzyl group. |
| 2850 - 2960 | C-H Stretch (sp³) | Alkyl Chain (-CH₂) | Strong absorptions confirming the hexyl chain. |
| ~1690 | C=O Stretch | Carbamate Carbonyl | A strong, sharp peak characteristic of the carbamate ester carbonyl group.[7] |
| ~1530 | N-H Bend | Carbamate (-NH) | Often called the "Amide II" band, confirms the carbamate linkage. |
| ~1250 | C-O Stretch | Carbamate Ester | Strong absorption from the ester-like C-O bond. |
| ~1060 | C-O Stretch | Primary Alcohol | Confirms the C-O single bond of the alcohol.[4] |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, structural information about its constituent parts.
Expert Rationale for Experimental Choices
-
Ionization Method: Electron Ionization (EI) is a robust "hard" ionization technique that induces extensive fragmentation, providing a rich fingerprint for structural elucidation. Electrospray Ionization (ESI), a "soft" technique, is excellent for confirming the molecular weight via the protonated molecule [M+H]⁺. A comprehensive analysis would utilize both.
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is well-suited for a volatile and thermally stable compound like this.[8] Direct infusion into an ESI source coupled with a Time-of-Flight (TOF) or Orbitrap analyzer would provide high-resolution mass data.
Experimental Protocol: GC-MS (EI) Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250 °C.
-
Column: Use a standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Method (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Predicted Mass Spectrum Fragmentation
The molecular ion (M⁺˙) is expected at m/z = 251. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.
References
- 1. 17996-12-2|this compound|BLD Pharm [bldpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Benzyl alcohol(100-51-6) 13C NMR spectrum [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectrabase.com [spectrabase.com]
Methodological & Application
Synthesis of Benzyl (6-hydroxyhexyl)carbamate from 6-amino-1-hexanol: An Application Note and Protocol
Abstract
This comprehensive guide details the synthesis of Benzyl (6-hydroxyhexyl)carbamate, a valuable intermediate in drug development and a key building block in the synthesis of various biologically active molecules. The protocol focuses on the chemoselective N-protection of 6-amino-1-hexanol using benzyl chloroformate (Cbz-Cl). This document provides an in-depth analysis of the reaction mechanism, a comparative overview of established protocols, and detailed, step-by-step instructions for synthesis, purification, and characterization. Furthermore, it addresses potential side reactions and offers troubleshooting strategies to ensure a high-yield, high-purity synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as peptides, pharmaceuticals, and functional materials. Among the plethora of amine protecting groups, the benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas, remains a widely utilized choice due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[1] The synthesis of this compound from 6-amino-1-hexanol presents a classic example of chemoselective protection, where the more nucleophilic amino group is targeted in the presence of a primary hydroxyl group.
This application note provides a detailed exploration of this transformation, emphasizing the scientific rationale behind the chosen methodologies and offering practical insights to overcome common challenges.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 6-amino-1-hexanol attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the expulsion of the chloride leaving group. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1]
The key to the success of this synthesis lies in the chemoselective reaction at the amino group over the hydroxyl group. Amines are generally more nucleophilic than alcohols, and under the appropriate reaction conditions, this difference in reactivity can be exploited to achieve selective N-acylation. The choice of base and solvent system plays a crucial role in modulating this selectivity.
dot
Caption: Reaction mechanism for Cbz protection of 6-amino-1-hexanol.
Comparative Analysis of Synthetic Protocols
Two primary methodologies are commonly employed for the Cbz protection of amines: the Schotten-Baumann reaction conditions and the use of an organic base in an anhydrous organic solvent.
| Parameter | Protocol 1: Schotten-Baumann Conditions | Protocol 2: Organic Base in Anhydrous Solvent |
| Solvent System | Biphasic: Water and a water-immiscible organic solvent (e.g., Dioxane, THF, CH₂Cl₂) | Anhydrous organic solvent (e.g., CH₂Cl₂, THF) |
| Base | Inorganic base (e.g., Na₂CO₃, NaHCO₃, NaOH) | Organic base (e.g., Triethylamine (Et₃N), DIPEA) |
| Advantages | - Cost-effective reagents.- Efficient neutralization of HCl.- Often leads to crystalline products directly from the reaction mixture. | - Homogeneous reaction mixture.- Milder conditions for sensitive substrates.- Easier to monitor by TLC. |
| Disadvantages | - Potential for hydrolysis of benzyl chloroformate.- pH control can be critical to avoid side reactions.[2] | - Organic bases can be more expensive.- Removal of the hydrochloride salt of the base can require an aqueous workup. |
| Chemoselectivity | Generally high N-selectivity due to the higher nucleophilicity of the amine in aqueous media. | High N-selectivity can be achieved, especially at low temperatures. |
Detailed Experimental Protocols
Safety Precautions: Benzyl chloroformate is a corrosive and lachrymatory substance. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
Protocol 1: Synthesis under Schotten-Baumann Conditions
This protocol is adapted from a procedure described by Wang et al.
Materials:
-
6-amino-1-hexanol
-
Sodium Carbonate (Na₂CO₃)
-
Benzyl Chloroformate (Cbz-Cl)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 6-amino-1-hexanol (1.0 eq) and sodium carbonate (1.7 eq) in a mixture of 1,4-dioxane and water.
-
To this stirred suspension, add benzyl chloroformate (1.7 eq) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by crystallization from a mixture of acetone and hexane to yield this compound as a white solid.
Protocol 2: Synthesis using an Organic Base in an Anhydrous Solvent
Materials:
-
6-amino-1-hexanol
-
Triethylamine (Et₃N)
-
Benzyl Chloroformate (Cbz-Cl)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 6-amino-1-hexanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Add a solution of benzyl chloroformate (1.05 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
dot
Caption: Experimental workflows for the two synthetic protocols.
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzyl protons, the methylene protons of the hexyl chain, the proton of the hydroxyl group, and the proton of the carbamate NH. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, and the aliphatic carbons of the hexyl chain. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the carbamate, and the O-H stretch of the alcohol. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
| Melting Point | A sharp melting point is indicative of high purity. |
Reference Spectral Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.28 (m, 5H, Ar-H), 5.11 (s, 2H, -CH₂-Ph), 4.85 (br s, 1H, -NH), 3.64 (t, J=6.6 Hz, 2H, -CH₂-OH), 3.18 (q, J=6.8 Hz, 2H, -NH-CH₂-), 1.60-1.48 (m, 4H), 1.40-1.30 (m, 4H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 156.6 (C=O), 136.7 (Ar-C), 128.5 (Ar-CH), 128.1 (Ar-CH), 128.0 (Ar-CH), 66.7 (-CH₂-Ph), 62.8 (-CH₂-OH), 41.0 (-NH-CH₂-), 32.6, 30.0, 26.5, 25.4.
-
IR (neat, cm⁻¹): ~3330 (N-H stretch, O-H stretch), ~3030 (Ar C-H stretch), ~2930, 2855 (Aliphatic C-H stretch), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-N stretch).
Troubleshooting and Side Reactions
A successful synthesis requires careful control of reaction parameters to minimize side reactions.
-
Di-Cbz Protected Product: The formation of a product where both the amine and the hydroxyl group are protected can occur, especially if an excess of benzyl chloroformate and a strong base are used. To avoid this, use a stoichiometric amount of Cbz-Cl or a slight excess and maintain a controlled temperature.
-
Unreacted Starting Material: An incomplete reaction can result from insufficient base, low reaction temperature, or a short reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure completion.
-
Hydrolysis of Benzyl Chloroformate: In the Schotten-Baumann protocol, if the pH is too high or the reaction is run for an extended period, benzyl chloroformate can hydrolyze to benzyl alcohol and carbon dioxide. Maintaining a pH between 9 and 10 is optimal.[2]
Conclusion
The synthesis of this compound is a robust and reproducible procedure that serves as an excellent example of chemoselective amine protection. By carefully selecting the reaction conditions, particularly the base and solvent system, high yields of the desired product can be achieved while minimizing the formation of byproducts. The protocols and troubleshooting guide provided in this application note offer a comprehensive resource for researchers and scientists engaged in organic synthesis and drug development.
References
Application Note: A Detailed Protocol for the Carboxybenzyl (Cbz) Protection of 6-Amino-1-Hexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, particularly in peptide synthesis and the development of complex molecules, the selective protection of functional groups is a cornerstone strategy. The amino group, with its inherent nucleophilicity and basicity, often requires masking to prevent unwanted side reactions. The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, remains a widely utilized and robust protecting group for amines.[1] Its stability across a range of reaction conditions, coupled with its straightforward removal via catalytic hydrogenolysis, makes it an invaluable tool for chemists.[2][3]
This application note provides a comprehensive, field-proven protocol for the Cbz protection of 6-amino-1-hexanol. This bifunctional molecule, possessing both a primary amine and a primary alcohol, is a common building block in medicinal chemistry and materials science. The selective protection of its amino group yields benzyl (6-hydroxyhexyl)carbamate, a key intermediate for further synthetic transformations where the hydroxyl group is to be manipulated. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and outline the necessary safety precautions, characterization methods, and work-up techniques.
Reaction Principle and Mechanism
The Cbz protection of an amine is typically achieved through a Schotten-Baumann reaction.[4] In this process, the nucleophilic amino group of 6-amino-1-hexanol attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). The reaction is conducted in the presence of a base, such as sodium carbonate or sodium hydroxide, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[2][5] The resulting product is a stable carbamate, which effectively masks the reactivity of the amine.[6][7]
The hydroxyl group of 6-amino-1-hexanol is significantly less nucleophilic than the amino group under these basic aqueous conditions, allowing for high chemoselectivity. The reaction proceeds as follows:
Scheme 1: Cbz Protection of 6-Amino-1-hexanol
The base is crucial not only for neutralizing HCl but also for maintaining a pH typically between 8 and 10. A pH that is too low can lead to the decomposition of benzyl chloroformate, while an excessively high pH could potentially promote unwanted side reactions.[8]
Safety and Handling
Benzyl chloroformate (Cbz-Cl) is a corrosive, lachrymatory, and toxic compound. It is also moisture-sensitive and can decompose to release phosgene when heated. [9][10] Therefore, this procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Mandatory PPE:
-
Chemical safety goggles or a face shield.[11]
-
Acid-resistant gloves (e.g., nitrile or neoprene).[12]
-
A lab coat.[11]
Reagent Handling:
-
Benzyl chloroformate should be handled with extreme care.[11] It has an acrid odor, and its vapors can irritate the eyes and mucous membranes.[9][10]
-
It is moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[11]
-
All glassware must be thoroughly dried before use.
-
In case of skin contact, immediately wash the affected area with copious amounts of water.[12] In case of inhalation, move to fresh air and seek medical attention.[9]
Materials and Equipment
| Material/Equipment | Grade/Specification |
| 6-Amino-1-hexanol | ≥98% purity |
| Benzyl chloroformate (Cbz-Cl) | ≥97% purity |
| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% purity |
| 1,4-Dioxane | Anhydrous, ≥99.8% |
| Ethyl acetate (EtOAc) | ACS grade |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular |
| Deionized water | High purity |
| Round-bottom flask | Appropriate size (e.g., 2 L for the described scale) |
| Magnetic stirrer and stir bar | |
| Addition funnel | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin-Layer Chromatography (TLC) | Silica gel plates with F₂₅₄ indicator |
Experimental Protocol
This protocol is adapted from a reported synthesis of this compound.[]
Reaction Setup and Execution
-
Dissolution of Starting Material: In a 2 L round-bottom flask equipped with a magnetic stir bar, suspend 6-amino-1-hexanol (25.6 g, 220.0 mmol) and sodium carbonate (40.5 g, 380.0 mmol) in a solvent mixture of 1,4-dioxane (1000 mL) and deionized water (200 mL).
-
Cooling: Place the flask in an ice bath and stir the suspension until the temperature reaches 0-5 °C.
-
Addition of Benzyl Chloroformate: Add benzyl chloroformate (54.6 mL, 380.0 mmol) dropwise to the cold, vigorously stirring suspension over a period of 30-45 minutes using an addition funnel. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Use a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product, this compound, will have a lower Rf value than the starting amine.
Work-up and Purification
-
Quenching: Upon completion, quench the reaction by adding deionized water (400 mL) to the flask.
-
Extraction: Transfer the mixture to a large separatory funnel and extract the aqueous phase with ethyl acetate (2 x 300 mL).
-
Washing: Combine the organic layers and wash them sequentially with 1 M HCl (1 x 100 mL), saturated aqueous NaHCO₃ (1 x 100 mL), and brine (1 x 100 mL). The acid wash removes any unreacted amine, and the bicarbonate wash removes any residual acidic impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Crystallization: The crude product is typically an oil or a semi-solid. It can be purified by crystallization from a suitable solvent system, such as 50% acetone in hexane, to yield a white solid.[]
Data Summary
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 6-Amino-1-hexanol | 117.19 | 220.0 | 1.0 | 25.6 g |
| Benzyl chloroformate | 170.59 | 380.0 | 1.73 | 54.6 mL |
| Sodium carbonate | 105.99 | 380.0 | 1.73 | 40.5 g |
| Product | 251.32 | |||
| Theoretical Yield | 220.0 | 55.3 g | ||
| Reported Yield[] | 47.2 g (86%) |
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Melting Point: The pure compound is a solid with a reported melting point of 81 °C.[]
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the carbamate N-H and C=O stretching, as well as the O-H stretch from the alcohol.
Workflow Diagram
Caption: Experimental workflow for the Cbz protection of 6-amino-1-hexanol.
Conclusion
This protocol details a reliable and scalable method for the chemoselective Cbz protection of 6-amino-1-hexanol. The procedure employs standard laboratory techniques and readily available reagents. By carefully controlling the reaction temperature and adhering to the safety precautions outlined for handling benzyl chloroformate, researchers can consistently obtain high yields of the desired N-protected amino alcohol. The resulting product, this compound, is a versatile intermediate, primed for subsequent synthetic modifications at the hydroxyl terminus, making this protocol a valuable addition to the synthetic chemist's toolkit.
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. nj.gov [nj.gov]
Application Note: Strategic Use of Benzyl (6-hydroxyhexyl)carbamate for Modular PROTAC Linker Synthesis
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, functioning as heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three distinct components: a ligand for the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3] While significant attention is often given to the design of the two protein-binding ligands, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating crucial physicochemical properties like solubility and cell permeability.[4][5]
Alkyl chains are a foundational motif in linker design, providing a synthetically tractable way to systematically vary the distance between the two ends of the PROTAC.[1][6] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of Benzyl (6-hydroxyhexyl)carbamate , a versatile and commercially available bifunctional building block, for the modular and controlled synthesis of alkyl-based PROTAC linkers. Its structure features a terminal primary alcohol and a benzyl carbamate (Cbz)-protected primary amine, separated by a six-carbon chain. This arrangement of orthogonal functional groups allows for a robust, stepwise approach to constructing the final PROTAC molecule.
Physicochemical Properties & Handling
This compound is a stable, solid compound that serves as an excellent starting point for linker synthesis.
| Property | Value | Source |
| CAS Number | 17996-12-2 | [7][8] |
| Molecular Formula | C₁₄H₂₁NO₃ | [7][9] |
| Molecular Weight | 251.33 g/mol | [7][9] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 80-82 °C | [8] |
| Solubility | Soluble in Methanol, Ethanol, Dichloromethane, Ethyl Acetate | N/A |
| Storage | Store at room temperature, protected from moisture. | [7][10] |
Core Synthetic Strategy: A Modular Workflow
The key advantage of using this compound lies in its orthogonally protected functional groups. The hydroxyl group can be chemically modified and coupled to one of the PROTAC ligands without affecting the Cbz-protected amine. Subsequently, the Cbz group can be selectively removed to reveal the primary amine, which is then available for conjugation to the second ligand. This modular strategy ensures a controlled, directional synthesis, minimizing the formation of undesired side products.
Caption: Modular workflow for PROTAC synthesis.
Part A: Protocols for Hydroxyl Group Functionalization & First Ligand Conjugation
The primary alcohol is a versatile handle that can be converted into various functional groups to facilitate coupling with the first ligand (either the POI or E3 ligase ligand). The choice of reaction depends on the functional group available on the ligand (e.g., an amine, phenol, or carboxylic acid).
Protocol 1: Oxidation to Carboxylic Acid for Amide Coupling
This protocol is ideal when Ligand 1 contains a primary or secondary amine, enabling the formation of a stable amide bond.
Rationale: Parikh-Doering oxidation using a sulfur trioxide pyridine complex is a mild and efficient method for oxidizing primary alcohols to aldehydes, which can be further oxidized to carboxylic acids in a one-pot or two-step process without the use of harsh heavy metals. For simplicity, a two-step TEMPO-catalyzed oxidation is described here, which offers high yields and operational simplicity.
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Bleach (commercial sodium hypochlorite solution)
-
Sodium chlorite (NaClO₂)
-
2-Methyl-2-butene
-
Dichloromethane (DCM), Tert-butanol (t-BuOH), Water
-
Sodium phosphate buffer (pH 6.7)
-
Sodium sulfite (Na₂SO₃) solution
-
Standard amide coupling reagents (e.g., HATU, HOBt/EDC)
-
Amine-containing Ligand 1
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Oxidation: Dissolve this compound (1.0 eq) and TEMPO (0.1 eq) in a 2:1 mixture of DCM and water. Cool the vigorously stirred mixture to 0 °C.
-
Add bleach (1.2 eq) dropwise, maintaining the temperature below 5 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate aldehyde.
-
Dissolve the crude aldehyde in a 3:1 mixture of t-BuOH and water. Add 2-methyl-2-butene (4.0 eq).
-
In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water. Add this solution dropwise to the aldehyde solution at room temperature.
-
Stir for 4-6 hours, monitoring by LC-MS. Upon completion, quench with aqueous Na₂SO₃, acidify to pH ~3-4 with 1M HCl, and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate to yield the carboxylic acid intermediate.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq), amine-containing Ligand 1 (1.1 eq), and HATU (1.2 eq) in DMF. Add DIPEA (3.0 eq) and stir the reaction at room temperature for 4-12 hours.
-
Work-up & Purification: Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to obtain the Cbz-protected PROTAC intermediate.
Protocol 2: Conversion to Alkyl Halide for Sₙ2 Reaction
This protocol prepares the linker for nucleophilic substitution, which is ideal when Ligand 1 contains a nucleophilic group like a phenol or a primary/secondary amine.
Rationale: The Appel reaction provides a one-step conversion of a primary alcohol to an alkyl iodide under mild conditions. Iodides are excellent leaving groups for Sₙ2 reactions.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Ligand 1 containing a nucleophilic group (e.g., phenol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or DMF
Step-by-Step Methodology:
-
Iodination: Dissolve this compound (1.0 eq), PPh₃ (1.5 eq), and imidazole (1.5 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add a solution of I₂ (1.2 eq) in DCM portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the alkyl iodide intermediate.
-
Sₙ2 Coupling: Dissolve the alkyl iodide intermediate (1.0 eq) and the nucleophilic Ligand 1 (1.2 eq) in anhydrous ACN or DMF.
-
Add a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq) and stir the reaction at 60-80 °C until the starting material is consumed (monitor by LC-MS).
-
Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by flash column chromatography or preparative HPLC to obtain the Cbz-protected PROTAC intermediate.
Part B: Protocol for Cbz Amine Deprotection
Once the first ligand is successfully attached, the Cbz group is removed to unmask the primary amine for the next coupling step.
Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz removal and is compatible with a wide range of functional groups.[11][12][13]
Rationale: A palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.
Materials:
-
Cbz-protected PROTAC intermediate
-
Palladium on carbon (10% Pd/C, 10-20 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (e.g., balloon or Parr hydrogenator)
-
Celite®
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Cbz-protected intermediate in MeOH or EtOH in a round-bottom flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution under a stream of N₂ or Ar.
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with H₂ gas. Repeat this purge cycle three times.
-
Stir the reaction vigorously under a positive pressure of H₂ (an H₂-filled balloon is sufficient for small-scale reactions) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. Note: Incomplete reactions can be due to catalyst poisoning by sulfur-containing moieties or certain heterocycles.[11]
-
Work-up: Once complete, carefully purge the flask with N₂ or Ar. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with MeOH.
-
Concentrate the filtrate under reduced pressure. The resulting crude amine is often pure enough to be used directly in the next step without further purification.
Part C: Protocol for Final Ligand Conjugation
The final step involves coupling the free amine of the linker to the second ligand, which typically possesses a carboxylic acid functional group.
Protocol 4: Final Amide Bond Formation
This protocol uses standard peptide coupling conditions to form the final PROTAC molecule.
Materials:
-
Amine-functionalized PROTAC intermediate (from Protocol 3)
-
Carboxylic acid-containing Ligand 2
-
Coupling reagent: HATU, T3P, or HOBt/EDC
-
Base: DIPEA or Triethylamine (TEA)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the carboxylic acid of Ligand 2 (1.0 eq), the amine intermediate (1.1 eq), and the coupling reagent (e.g., HATU, 1.2 eq) in anhydrous DMF under an inert atmosphere.
-
Add the base (e.g., DIPEA, 3.0 eq) dropwise and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by LC-MS until the starting amine is consumed (typically 2-16 hours).
-
Work-up & Purification: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule using an appropriate method, such as flash column chromatography or, more commonly for final products, preparative reverse-phase HPLC.
Illustrative Synthesis and Pathway Diagram
The following diagram illustrates the complete synthetic pathway, combining the protocols described above to build a final PROTAC molecule from this compound.
Caption: Full synthetic pathway from building block to final PROTAC.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of PROTACs featuring an n-hexyl alkyl linker. Its principal advantages lie in the orthogonal nature of its terminal hydroxyl and Cbz-protected amine functionalities, which permits a controlled, modular, and directional synthetic strategy. The protocols detailed herein rely on robust and well-characterized chemical transformations, from mild oxidation and Sₙ2 reactions to standard amide couplings and clean catalytic hydrogenolysis for deprotection. By employing this building block, researchers can efficiently synthesize and systematically modify PROTAC linkers, a critical step in the iterative process of optimizing degrader potency, selectivity, and drug-like properties.[1][14]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. spectrabase.com [spectrabase.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzyl (6-hydroxyhexyl)carbamate in Solid-Phase Peptide Synthesis: A Guide to C-Terminal Peptide Alcohol Synthesis
Authored by: Senior Application Scientist
Introduction: The Critical Role of Linkers in Modern Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences.[1][2] A cornerstone of this methodology is the choice of a linker, a chemical moiety that tethers the nascent peptide chain to an insoluble resin support.[1][3] The linker's properties dictate the conditions under which the peptide can be synthesized and ultimately cleaved from the support, thereby defining the C-terminal functionality of the final product. While standard linkers like Wang and Rink Amide are widely used for generating C-terminal carboxylic acids and amides respectively, there is a growing demand for specialized linkers that can yield C-terminally modified peptides, such as peptide alcohols.[4]
Peptide alcohols are of significant interest in drug discovery and biomedical research as they often exhibit unique biological activities and can serve as precursors for peptide aldehydes, which are potent protease inhibitors.[4][5] This application note details the use of Benzyl (6-hydroxyhexyl)carbamate as a novel linker for the Fmoc-based solid-phase synthesis of C-terminal peptide alcohols. The unique structure of this linker, featuring a terminal hydroxyl group for resin attachment and a benzyl carbamate protecting group, offers a strategic advantage for controlled peptide synthesis and cleavage.
The this compound Linker: A Strategic Design
The this compound linker is strategically designed with three key functional components:
-
A Terminal Hydroxyl Group: This serves as the attachment point to a functionalized solid support, typically an aminomethylated resin.
-
A Flexible Hexyl Spacer: This aliphatic chain provides spatial separation between the peptide and the resin matrix, which can help to improve reaction kinetics during synthesis.
-
A Benzyl Carbamate (Cbz) Group: The Cbz group is a well-established protecting group for amines. In this context, it serves as a stable linkage point for the first amino acid. The Cbz group is known for its stability under a wide range of reaction conditions and its selective removal via hydrogenolysis.
This combination of features allows for the synthesis of a custom resin, followed by standard Fmoc-SPPS, and a final cleavage step that can be tailored to yield the desired C-terminal peptide alcohol.
Mechanism of Action: From Resin Functionalization to Peptide Cleavage
The overall process can be divided into three main stages: resin preparation, peptide synthesis, and final cleavage. The chemical transformations are outlined below.
Stage 1: Preparation of the this compound Functionalized Resin
The synthesis of the custom resin begins with the activation of the hydroxyl group of this compound, followed by its coupling to an aminomethylated resin. A common method for this is the use of a coupling agent such as p-nitrophenyl chloroformate to form an activated carbonate, which then readily reacts with the amino groups on the resin.
Stage 2: Peptide Synthesis via Fmoc-SPPS
Once the linker is attached to the resin, the first Fmoc-protected amino acid is coupled to the carbamate nitrogen. This is followed by standard Fmoc-SPPS cycles of deprotection and coupling to elongate the peptide chain.[2]
Stage 3: Cleavage and Release of the C-Terminal Peptide Alcohol
The final step involves the cleavage of the peptide from the resin. This is achieved through hydrogenolysis of the benzyl carbamate bond. This reaction, typically catalyzed by palladium on carbon (Pd/C), cleaves the benzylic C-O bond, leading to the release of the peptide with a C-terminal alcohol. The side-chain protecting groups are typically removed in a subsequent step using a strong acid cocktail, such as trifluoroacetic acid (TFA).
Experimental Protocols
The following protocols provide a step-by-step guide for the application of this compound in SPPS.
Protocol 1: Preparation of this compound Functionalized Resin
Materials:
-
Aminomethylated Polystyrene Resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound
-
p-Nitrophenyl chloroformate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Swell the aminomethylated resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in a peptide synthesis vessel.
-
In a separate flask, dissolve this compound (1.5 mmol) in anhydrous DCM (15 mL).
-
Cool the solution to 0 °C and add pyridine (1.5 mmol).
-
Slowly add a solution of p-nitrophenyl chloroformate (1.5 mmol) in anhydrous DCM (5 mL) to the this compound solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Filter the reaction mixture to remove pyridinium hydrochloride and wash the filtrate with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo to obtain the activated linker.
-
Dissolve the activated linker in anhydrous DMF (10 mL) and add it to the swollen resin.
-
Add DIPEA (2.0 mmol) and agitate the mixture at room temperature for 24 hours.
-
Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight. The loading of the linker can be determined by quantitative analysis of the nitrogen content.
Protocol 2: Loading of the First Fmoc-Amino Acid
Materials:
-
This compound functionalized resin
-
Fmoc-protected amino acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, anhydrous
Procedure:
-
Swell the functionalized resin (0.5 g, ~0.5 mmol) in anhydrous DMF (5 mL) for 1 hour.
-
In a separate vial, dissolve the Fmoc-protected amino acid (2.0 mmol) and HBTU (1.95 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (4.0 mmol) to the amino acid solution and agitate for 2 minutes to pre-activate.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Filter the resin and wash with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Cap any unreacted sites by treating the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) and dry under vacuum.
Protocol 3: Peptide Chain Elongation (Fmoc-SPPS)
A standard Fmoc-SPPS protocol is followed for peptide chain elongation. Each cycle consists of:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.
-
Washing: Wash the resin with DMF and DCM.
Repeat this cycle until the desired peptide sequence is assembled.
Protocol 4: Cleavage of the Peptide from the Resin
Materials:
-
Peptide-bound resin
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H2)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Hydrogenolysis:
-
Swell the peptide-bound resin in MeOH or THF in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the resin).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS analysis of a small aliquot. The reaction is typically complete within 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the resin and Celite with MeOH or THF.
-
Combine the filtrates and evaporate the solvent to obtain the protected peptide alcohol.
-
-
Side-Chain Deprotection:
-
Treat the protected peptide alcohol with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-4 hours at room temperature.
-
Remove the TFA under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide alcohol under vacuum.
-
-
Purification:
-
Purify the crude peptide alcohol by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation: Expected Performance Characteristics
The performance of the this compound linker is expected to be comparable to other established linkers for specialized applications. The following table summarizes the anticipated quantitative data based on similar systems.
| Parameter | Expected Range/Value | Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | Dependent on the efficiency of the linker attachment to the base resin. |
| First Amino Acid Loading | >95% | Can be optimized by adjusting coupling time and reagents. |
| Coupling Efficiency per Cycle | >99% | Monitored by Kaiser test or other qualitative methods. |
| Cleavage Yield | 70 - 90% | Highly dependent on the efficiency of the hydrogenolysis step and peptide sequence. |
| Purity of Crude Peptide | 60 - 85% | Sequence-dependent; purification by RP-HPLC is typically required. |
Visualization of the Workflow
The overall experimental workflow for the synthesis of a C-terminal peptide alcohol using the this compound linker is depicted in the following diagram.
References
Application Note & Protocols: Strategic Deprotection of Benzyl (6-hydroxyhexyl)carbamate
Abstract: The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in synthetic organic chemistry for the protection of amines, prized for its general stability and predictable reactivity.[1][2] Its effective removal is a critical step in multi-step syntheses, particularly in the fields of pharmaceutical development and peptide chemistry.[1] This guide provides an in-depth analysis and detailed protocols for the deprotection of Benzyl (6-hydroxyhexyl)carbamate, a substrate featuring a primary amine protected as a Cbz carbamate and a terminal hydroxyl group. We will explore three primary methodologies: catalytic hydrogenolysis, acidic cleavage, and nucleophilic displacement. The causality behind experimental choices, field-proven insights, and self-validating protocols are presented to equip researchers, scientists, and drug development professionals with the expertise to select and execute the optimal deprotection strategy.
Introduction: The Cbz Group and Strategic Considerations
The Cbz group, introduced by Bergmann and Zervas in 1932, offers robust protection for amines against a wide array of reagents and reaction conditions.[1] Its removal, however, requires specific conditions that cleave the benzylic C-O bond of the carbamate. The choice of deprotection method is not trivial and must be tailored to the overall molecular architecture, considering the presence of other functional groups and the desired scale of the reaction.
Our model substrate, this compound, contains a primary alcohol. While this group is generally stable, its presence necessitates careful consideration of reagent compatibility to avoid undesired side reactions. This document will dissect three orthogonal deprotection strategies, providing the logic for method selection and execution.
Method 1: Catalytic Hydrogenolysis
This is arguably the most common and cleanest method for Cbz deprotection, relying on heterogeneous catalysis to cleave the C-N bond with hydrogen.[3] The reaction proceeds under mild conditions and typically affords high yields of the desired amine, with toluene and carbon dioxide as the only byproducts.[4][5][6]
Mechanism of Action
The process involves the adsorption of the Cbz-protected amine and molecular hydrogen onto the surface of a metal catalyst, typically palladium on carbon (Pd/C).[5][7] The catalyst facilitates the cleavage of the benzylic C-O bond, leading to the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide. The benzyl fragment is hydrogenated to toluene.
Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.
Protocol 1A: Standard Hydrogenolysis (H₂ Gas)
This protocol is the industry standard for its efficiency and clean conversion.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Methanol (MeOH), HPLC grade
-
Hydrogen (H₂) gas cylinder with balloon or hydrogenation apparatus
-
Celite® or other filtration aid
-
Round-bottom flask, stir bar, vacuum filtration setup
Procedure:
-
Vessel Preparation: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable solvent like methanol (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate) to the solution. Safety Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Hydrogenation: Seal the flask and purge with nitrogen, then introduce hydrogen gas (a balloon is sufficient for small-scale reactions). For larger scales, a Parr hydrogenator is recommended.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure proper mixing of the gas, liquid, and solid catalyst phases.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol. Safety Note: Do not allow the catalyst on the filter pad to dry completely in the air, as it can ignite. Quench the catalyst on the pad with water before disposal.[5]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-aminohexan-1-ol. The product is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Protocol 1B: Catalytic Transfer Hydrogenation (CTH)
CTH is a safer and more convenient alternative that avoids the use of pressurized hydrogen gas by generating hydrogen in situ from a donor molecule.[8] Ammonium formate is a common and effective hydrogen donor.[5][9]
Materials:
-
Same as Protocol 1A, but replace H₂ gas with Ammonium Formate (HCOONH₄)
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: Add 10% Pd/C (5-10 mol% by weight).
-
Hydrogen Donor Addition: Add ammonium formate (3-5 eq) to the mixture in portions. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) to increase the reaction rate.
-
Monitoring, Workup, and Isolation: Follow steps 6-8 from Protocol 1A.
Method 2: Acid-Mediated Cleavage
When catalytic hydrogenolysis is not viable (e.g., due to the presence of other reducible groups or catalyst poisons like sulfur), acid-catalyzed deprotection serves as a powerful, metal-free alternative.[8][10][11]
Mechanism of Action
Strong acids protonate the carbamate oxygen, weakening the benzylic C-O bond. This facilitates cleavage to form a stable benzyl carbocation, which is trapped by a nucleophile or eliminated, and the unstable carbamic acid, which decomposes to the free amine and CO₂.
Caption: Simplified mechanism of acid-mediated Cbz deprotection.
Protocol 2: Deprotection with AlCl₃ in Hexafluoroisopropanol (HFIP)
This modern protocol offers excellent functional group tolerance, effectively cleaving Cbz groups even in the presence of reducible functionalities or benzyl ethers.[12] It is cost-effective, scalable, and proceeds at room temperature.[12]
Materials:
-
This compound
-
Aluminum chloride (AlCl₃), anhydrous
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in HFIP.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Carefully add anhydrous aluminum chloride (2.0-3.0 eq) portion-wise. Safety Note: AlCl₃ reacts exothermically with moisture. Ensure all glassware is dry and handle under inert conditions.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice-cold saturated NaHCO₃ solution to quench the reaction.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be performed via column chromatography.
Method 3: Nucleophilic Deprotection
A more recent development in Cbz deprotection involves the use of a potent nucleophile to cleave the benzyl-oxygen bond via an SN2 mechanism.[13] This strategy is orthogonal to both reductive and acidic methods and is particularly valuable for complex substrates where other methods fail.[14][15][16] It shows excellent tolerance for functionalities that might be sensitive to acids or reduction, including those containing sulfur which can poison Pd catalysts.[14][16]
Protocol 3: Deprotection with 2-Mercaptoethanol
This protocol uses 2-mercaptoethanol as a nucleophile in the presence of a base to efficiently remove Cbz groups.[13][16][17]
Materials:
-
This compound
-
2-Mercaptoethanol
-
Potassium phosphate tribasic (K₃PO₄)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Dichloromethane (DCM)
-
Water, deionized
Procedure:
-
Setup: To a round-bottom flask, add the Cbz-protected amine (1.0 eq) and potassium phosphate tribasic (4.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMAc (to 0.25 M) and purge the flask with nitrogen for 5 minutes. Add 2-mercaptoethanol (2.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 75 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup: Cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous phase with DCM (3x).
-
Isolation: Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[16]
Comparative Analysis of Deprotection Methods
The selection of the optimal deprotection method depends on a careful evaluation of the substrate's functional groups, desired reaction scale, and available laboratory equipment.
| Feature | Catalytic Hydrogenolysis | Acid-Mediated Cleavage | Nucleophilic Deprotection |
| Primary Reagents | Pd/C, H₂ (or H₂ donor)[3][5] | Strong acid (e.g., AlCl₃, HBr)[4][12] | Nucleophile (e.g., 2-Mercaptoethanol), Base[16] |
| Conditions | Room temp, 1 atm H₂ | 0 °C to Room Temp | Elevated Temp (e.g., 75 °C)[16] |
| Typical Yields | High to Quantitative | Good to High | Good to High[14] |
| Advantages | Very clean, mild conditions, volatile byproducts, scalable.[5][6] | Metal-free, avoids H₂ gas, good for substrates with reducible groups.[10][11] | Orthogonal to other methods, tolerates sulfur, good for sensitive substrates.[13][14][15] |
| Disadvantages | Flammable H₂ gas, catalyst can be pyrophoric and poisoned by sulfur.[8][10] | Requires strong/corrosive acids, may not tolerate acid-labile groups.[13] | Requires elevated temperature, nucleophile may react with other electrophilic sites. |
| Compatibility | Sensitive to reducible groups (alkenes, alkynes, nitro groups). | Sensitive to other acid-labile protecting groups (e.g., Boc, t-butyl ethers).[18] | Generally high functional group tolerance.[16] |
Conclusion
The deprotection of this compound can be achieved through several robust methods. Catalytic hydrogenolysis remains the method of choice for its simplicity and cleanliness when compatible with the substrate. For molecules containing reducible functionalities, acid-mediated cleavage provides a potent, metal-free alternative. Finally, the emerging strategy of nucleophilic deprotection offers a valuable orthogonal approach for complex and sensitive substrates that fail under traditional conditions. By understanding the mechanisms, advantages, and practical protocols for each method, researchers can confidently select and implement the most effective strategy for their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tdcommons.org [tdcommons.org]
- 11. "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Al" by Anonymous [tdcommons.org]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 15. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 16. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
Benzyl (6-hydroxyhexyl)carbamate as a building block for pharmaceutical intermediates
Application Note & Protocols: Benzyl (6-hydroxyhexyl)carbamate
A Versatile Bifunctional Building Block for the Synthesis of Pharmaceutical Intermediates and PROTAC Linkers
Abstract
In the landscape of modern drug discovery, particularly in the development of targeted therapies like Proteolysis Targeting Chimeras (PROTACs), the demand for versatile, high-quality chemical building blocks is paramount. This compound emerges as a critical intermediate, prized for its bifunctional nature. It features a stable, yet readily cleavable, benzyl carbamate (Cbz) protected amine at one end and a reactive primary alcohol at the other, connected by a flexible six-carbon alkyl chain. This unique structure provides a robust platform for sequential, controlled chemical modifications. This guide details the synthesis, properties, and strategic applications of this compound, presenting it as an essential tool for researchers and scientists engaged in the synthesis of complex pharmaceutical agents. We provide detailed, field-tested protocols for its synthesis and subsequent functionalization, underscoring its role in accelerating drug development workflows.
Introduction: The Strategic Value of a Bifunctional Linker
The design of complex therapeutic molecules often relies on a strategy of convergent synthesis, where distinct molecular fragments are synthesized separately and then joined together. This approach requires "linker" molecules that possess orthogonal reactive handles. This compound (CAS No. 17996-12-2) is an exemplary bifunctional building block designed for this purpose.
Its core utility lies in two key features:
-
The Benzyl Carbamate (Cbz) Group: This moiety serves as a robust protecting group for the primary amine. The Cbz group is stable under a wide range of reaction conditions used to modify the other end of the molecule, yet it can be selectively and cleanly removed under mild catalytic hydrogenation conditions. This orthogonality is crucial in multi-step synthetic sequences.
-
The Primary Hydroxyl Group: The terminal alcohol provides a versatile reactive site for a variety of chemical transformations. It can be oxidized, converted into a leaving group (e.g., tosylate, mesylate), or transformed into other functional groups like azides or halides, preparing it for coupling reactions such as etherification, esterification, or click chemistry.
The six-carbon aliphatic chain offers optimal spacing and flexibility, a critical consideration in the design of molecules like PROTACs, where the linker must correctly orient two different protein-binding ligands to facilitate the formation of a productive ternary complex.[1][][3]
Physicochemical Properties & Data
The reliable performance of a chemical building block begins with well-characterized physical and chemical properties. High purity is essential to ensure predictable reactivity and avoid the introduction of impurities into complex synthetic pathways.
| Property | Value |
| CAS Number | 17996-12-2 |
| Molecular Formula | C₁₄H₂₁NO₃ |
| Molecular Weight | 251.32 g/mol |
| Appearance | White to Off-White Solid/Oil |
| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate |
| Storage | Store at 2-8°C under an inert atmosphere |
Core Application: A Building Block for PROTAC Linkers
PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][4] A PROTAC consists of three components: a ligand for the POI, a ligand for the E3 ligase, and a linker connecting them.[][5]
The linker is not merely a spacer; its length, rigidity, and chemical composition critically influence the PROTAC's efficacy, cell permeability, and pharmacokinetic properties.[][3] this compound is an ideal precursor for constructing the commonly used alkyl chain linkers.
Caption: Role of the linker in a PROTAC molecule.
The synthetic strategy involves first coupling the hydroxyl end of the carbamate building block to the POI ligand (or a precursor), followed by deprotection of the Cbz group to reveal the amine, which is then coupled to the E3 ligase ligand. This workflow is illustrated below.
Caption: General synthetic workflow using the building block.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process checks and detailed characterization steps to ensure the identity and purity of the synthesized materials.
Protocol 1: Synthesis of this compound
This protocol describes the protection of 6-amino-1-hexanol using benzyl chloroformate. The reaction must be performed under basic conditions to neutralize the HCl byproduct.
-
Expertise & Experience Note: The choice of sodium bicarbonate as the base is critical. It is strong enough to scavenge the generated HCl but mild enough to prevent hydrolysis of the benzyl chloroformate or the carbamate product. Running the reaction at 0°C minimizes potential side reactions.
Materials:
-
6-amino-1-hexanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
In a 250 mL round-bottom flask, dissolve 6-amino-1-hexanol (5.0 g, 42.7 mmol) in a mixture of DCM (50 mL) and deionized water (50 mL).
-
Add sodium bicarbonate (7.17 g, 85.4 mmol, 2.0 eq) to the biphasic mixture.
-
Cool the flask to 0°C in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate (8.0 g, 46.9 mmol, 1.1 eq) dropwise via a syringe over 20 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate:Hexanes mobile phase. Stain with ninhydrin; the starting material (amine) will stain purple/blue, while the Cbz-protected product will not.
-
Once the starting material is consumed, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine all organic layers and wash with deionized water (50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Combine the pure fractions and concentrate in vacuo to afford this compound as a colorless oil or white solid.
Characterization:
-
¹H NMR (CDCl₃): Confirm the presence of benzyl protons (~7.35 ppm), the Cbz-CH₂ protons (~5.10 ppm), the N-CH₂ protons (~3.20 ppm), and the O-CH₂ protons (~3.65 ppm).
-
Mass Spectrometry (ESI+): Verify the molecular weight by observing the [M+H]⁺ or [M+Na]⁺ adduct.
Protocol 2: Azidation of the Terminal Hydroxyl Group
This protocol converts the primary alcohol to an azide, a versatile functional group for "click chemistry" (CuAAC) or for reduction to a primary amine. The reaction proceeds via a two-step, one-pot process involving mesylation followed by nucleophilic substitution.
-
Expertise & Experience Note: It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar) as methanesulfonyl chloride is highly reactive with water. Triethylamine acts as both a base to neutralize the HCl generated during mesylation and as a nucleophilic catalyst.
Materials:
-
This compound (2.51 g, 10.0 mmol)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (2.51 g, 10.0 mmol) in anhydrous DCM (40 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2.08 mL, 15.0 mmol, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (0.85 mL, 11.0 mmol, 1.1 eq).
-
Stir the reaction at 0°C for 1 hour. In-Process Control: Monitor the formation of the mesylate intermediate by TLC (disappearance of starting material).
-
Add sodium azide (1.30 g, 20.0 mmol, 2.0 eq) followed by anhydrous DMF (20 mL) to aid in dissolving the azide salt.
-
Remove the ice bath and heat the reaction mixture to 50°C. Stir overnight (12-16 hours).
-
Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution (30 mL).
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography (10% to 30% ethyl acetate in hexanes) to yield Benzyl (6-azidohexyl)carbamate.
Characterization:
-
IR Spectroscopy: A strong, sharp peak should appear around 2100 cm⁻¹, characteristic of the azide (N₃) stretch. The broad O-H stretch from the starting material should be absent.
-
¹H NMR (CDCl₃): The triplet corresponding to the O-CH₂ protons (~3.65 ppm) will shift upfield to ~3.25-3.30 ppm, corresponding to the N₃-CH₂ protons.
Protocol 3: Cbz-Group Deprotection via Catalytic Hydrogenation
This protocol removes the Cbz protecting group to liberate the primary amine, making it available for amide bond formation or other coupling reactions.
-
Expertise & Experience Note: Palladium on carbon is an efficient catalyst for this transformation. Methanol is a common solvent, but ethanol or ethyl acetate can also be used. It is critical to ensure the system is properly purged of air and filled with hydrogen, as hydrogen is flammable. The reaction is typically run at atmospheric pressure using a hydrogen-filled balloon.
Materials:
-
Cbz-protected substrate (e.g., Benzyl (6-azidohexyl)carbamate)
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected substrate (e.g., from Protocol 2, 10.0 mmol) in methanol (50 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol % Pd, ~100 mg for 10 mmol scale). Caution: Pd/C can be pyrophoric when dry; handle with care.
-
Seal the flask with a septum. Evacuate the flask and backfill with nitrogen gas three times.
-
Evacuate the flask one final time and backfill with hydrogen gas from a balloon.
-
Stir the reaction vigorously under the H₂ atmosphere at room temperature.
-
In-Process Control: Monitor the reaction by TLC. The product, a free amine, will have a much lower Rf value and will be ninhydrin-positive. The reaction may also be monitored by the consumption of hydrogen.
-
Upon completion (typically 2-4 hours), carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine product (e.g., 6-azidohexan-1-amine). The product is often pure enough for the next step without further purification.
Characterization:
-
¹H NMR: The characteristic signals for the benzyl group (~7.35 ppm) and the Cbz-CH₂ (~5.10 ppm) will be absent. A broad singlet for the -NH₂ protons will appear, though its chemical shift can vary.
-
Mass Spectrometry (ESI+): Confirm the expected molecular weight of the deprotected product.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical and medicinal chemistry. Its orthogonal protecting group strategy allows for precise, sequential modifications at either end of its flexible C6 alkyl chain. The protocols provided herein offer robust and reproducible methods for its synthesis and functionalization, empowering researchers to efficiently construct complex molecular architectures, particularly the critical linker components of targeted therapies such as PROTACs. The logical application of this intermediate can significantly streamline synthetic routes, reducing step counts and improving overall yields in the pursuit of novel therapeutic agents.
References
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols for the Covalent Coupling of Benzyl (6-hydroxyhexyl)carbamate
Introduction: Strategic Modification of a Bifunctional Linker
Benzyl (6-hydroxyhexyl)carbamate is a versatile bifunctional molecule frequently employed in chemical biology, drug development, and materials science. It features a terminal primary alcohol poised for covalent modification and a stable benzyl carbamate (Cbz or Z) protecting group on a primary amine. This structure makes it an ideal linker or spacer arm, where the hydroxyl group serves as a reactive handle for conjugation to other molecules, such as carboxylic acids, phenols, or alkyl halides. The Cbz group ensures the amine remains unreactive during these coupling reactions and can be selectively removed later via hydrogenolysis if required.[1][2]
This document provides a detailed guide for researchers on the most effective and reliable experimental procedures for coupling molecules to the terminal hydroxyl group of this compound. We will delve into the mechanistic rationale behind three cornerstone methodologies—Steglich Esterification, Mitsunobu Reaction, and Williamson Ether Synthesis—and provide detailed, field-tested protocols for their successful implementation.
Foundational Chemical Principles
The key to successfully coupling this compound lies in activating its terminal primary hydroxyl group (-OH) to make it a better leaving group or to enhance its nucleophilicity. The hydroxyl group itself is a poor leaving group, making direct substitution difficult.[3] Therefore, specialized coupling reagents or reaction conditions are necessary to facilitate the formation of new ester or ether linkages at this position.
Simultaneously, the benzyl carbamate protecting group must remain stable under the chosen reaction conditions. The Cbz group is robust and generally resistant to the mildly acidic or basic conditions used in many coupling reactions, but it is sensitive to strong acids and, most notably, is cleaved by catalytic hydrogenation.[4] The methods described herein are fully compatible with the Cbz protecting group.
Protocol I: Steglich Esterification for Carboxylic Acid Coupling
The Steglich esterification is a powerful and mild method for forming an ester bond between a carboxylic acid and an alcohol.[5] It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol, especially for sterically hindered substrates or less nucleophilic alcohols.[6]
Causality of Experimental Choices:
-
Carbodiimide (DCC/EDC): This reagent acts as a dehydrating agent, activating the carboxylic acid's carbonyl group by forming a highly reactive O-acylisourea intermediate.[6]
-
DMAP: This catalyst is a hyper-nucleophile. It intercepts the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This salt is much more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself, accelerating the reaction and suppressing a common side reaction—the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[5][6]
Caption: Workflow for Steglich esterification.
Detailed Experimental Protocol: Steglich Esterification
This protocol describes the coupling of a generic carboxylic acid (R-COOH) to this compound.
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount (for 1 mmol scale) |
| This compound | 1.0 | 267.34 | 267 mg |
| Carboxylic Acid (R-COOH) | 1.2 | - | 1.2 mmol |
| DCC (Dicyclohexylcarbodiimide) | 1.3 | 206.33 | 268 mg |
| DMAP (4-Dimethylaminopyridine) | 0.10 | 122.17 | 12 mg |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the carboxylic acid (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM) with stirring.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve DCC (1.3 eq) in a minimal amount of anhydrous DCM (~2 mL).
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 5-10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[5]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: a. Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure ester product.
Protocol II: Mitsunobu Reaction for Versatile C-O Bond Formation
The Mitsunobu reaction is a highly reliable method for converting primary and secondary alcohols into a wide range of functional groups, including esters and ethers, with a characteristic inversion of stereochemistry.[7] For the achiral primary alcohol in this compound, the inversion is not relevant, but the reaction's mild conditions and broad scope make it exceptionally useful. The reaction proceeds via the activation of the alcohol with a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8]
Causality of Experimental Choices:
-
PPh₃ and DEAD/DIAD: These reagents react to form a phosphorane intermediate.
-
Alcohol Activation: The alcohol's oxygen atom attacks the activated phosphorus, forming an oxyphosphonium salt. This process converts the hydroxyl group into an excellent leaving group.[9]
-
Nucleophile: The deprotonated nucleophile (e.g., a carboxylate or phenoxide) then displaces the oxyphosphonium group via an S(_N)2 mechanism to form the final product.[8] The pKa of the nucleophile should generally be less than 13 to ensure it is acidic enough to protonate the intermediate betaine and avoid side reactions.[8]
Caption: Workflow for the Mitsunobu reaction.
Detailed Experimental Protocol: Mitsunobu Esterification
This protocol describes the coupling of a generic carboxylic acid (R-COOH) as the nucleophile.
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount (for 1 mmol scale) |
| This compound | 1.0 | 267.34 | 267 mg |
| Carboxylic Acid (R-COOH) | 1.5 | - | 1.5 mmol |
| Triphenylphosphine (PPh₃) | 1.5 | 262.29 | 393 mg |
| DIAD (Diisopropyl azodicarboxylate) | 1.5 | 202.21 | 0.29 mL (d=1.027) |
| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the carboxylic acid (1.5 eq), and PPh₃ (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise via syringe to the stirred solution. A color change (typically to a pale yellow or orange) may be observed.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure. b. The crude residue will contain the product as well as triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
-
Purification: Direct purification by flash column chromatography is typically effective. The less polar byproducts will elute before the more polar desired product. A hexanes/ethyl acetate solvent system is commonly used.
Protocol III: Williamson Ether Synthesis for C-O-C Bond Formation
The Williamson ether synthesis is a classic and straightforward method for forming ethers.[10] The reaction involves a two-step, one-pot process: first, the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an S(_N)2 reaction with a primary alkyl halide or sulfonate (e.g., tosylate or mesylate).[11]
Causality of Experimental Choices:
-
Base (NaH): A strong, non-nucleophilic base like sodium hydride (NaH) is used to irreversibly deprotonate the alcohol, forming the sodium alkoxide and hydrogen gas.[12] This dramatically increases the nucleophilicity of the oxygen atom.
-
Alkylating Agent (R-X): A primary alkyl halide (e.g., R-Br or R-I) is the ideal electrophile. Secondary and tertiary halides are prone to elimination (E2) side reactions, which would compete with the desired substitution (S(_N)2).[10][13]
-
Solvent (THF/DMF): A polar aprotic solvent like THF or DMF is used to dissolve the reagents and facilitate the S(_N)2 reaction mechanism.[14]
Caption: Workflow for Williamson ether synthesis.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol describes the coupling of a generic primary alkyl bromide (R-Br) to this compound.
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount (for 1 mmol scale) |
| This compound | 1.0 | 267.34 | 267 mg |
| Sodium Hydride (NaH), 60% in mineral oil | 1.2 | 24.00 | 48 mg |
| Alkyl Bromide (R-Br) | 1.5 | - | 1.5 mmol |
| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL |
Procedure:
-
Safety Note: NaH reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in an inert, dry environment.
-
To a flame-dried, three-neck flask equipped with a stir bar and under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (5 mL) to the washed NaH.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (5 mL).
-
Add the alcohol solution dropwise to the stirred NaH suspension at 0 °C. Effervescence (H₂ evolution) will be observed.
-
Allow the mixture to stir at room temperature for 30-60 minutes after the gas evolution ceases to ensure complete formation of the alkoxide.
-
Add the alkyl bromide (1.5 eq) to the reaction mixture dropwise.
-
Heat the reaction to a gentle reflux (or stir at room temperature, depending on the reactivity of the halide) for 4-24 hours.
-
Monitor the reaction by TLC.
-
Work-up: a. Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated NH₄Cl solution until gas evolution stops. b. Add water and extract the product with ethyl acetate (3 x 15 mL). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield the pure ether.
Reaction Monitoring and Product Characterization
-
Thin Layer Chromatography (TLC): TLC is the primary method for monitoring reaction progress. The starting alcohol is relatively polar. The resulting ester or ether product will be less polar and should have a higher R(_f) value. A typical mobile phase is 30-50% ethyl acetate in hexanes.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Successful coupling will result in the disappearance of the broad -OH proton signal and the appearance of new signals corresponding to the coupled moiety. The methylene protons adjacent to the oxygen (-CH₂-OH) at ~3.6 ppm will shift downfield to ~4.0-4.2 ppm in an ester (-CH₂-O-C=O) or ~3.4-3.6 ppm in an ether (-CH₂-O-R).
-
¹³C NMR: The carbon adjacent to the oxygen will also show a characteristic shift.
-
-
Mass Spectrometry (MS): ESI-MS or other soft ionization techniques will confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: The broad O-H stretch (~3300 cm⁻¹) of the starting material will disappear. For esterification, a new, strong C=O stretch will appear around 1735 cm⁻¹.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. byjus.com [byjus.com]
- 14. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Real-Time Monitoring of Reactions Involving Benzyl (6-hydroxyhexyl)carbamate
Abstract
This document provides a comprehensive guide to the analytical techniques and detailed protocols for monitoring chemical reactions involving Benzyl (6-hydroxyhexyl)carbamate. Intended for researchers, scientists, and professionals in drug development and materials science, these application notes offer a selection of methodologies, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are designed to be robust and self-validating, with a focus on explaining the rationale behind experimental choices to ensure scientific integrity.
Introduction: The Significance of this compound in Synthesis
This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and polymer science. Its structure incorporates a carbamate group, a motif found in numerous therapeutic agents, and a primary hydroxyl group, which offers a versatile site for further chemical modification.[1][2][3] The carbamate moiety itself is recognized for its chemical stability and its ability to act as a peptide bond surrogate, enhancing the pharmacokinetic properties of drug candidates.[1][2][4]
Given its dual functionality, reactions involving this compound can be directed at either the hydroxyl or the carbamate group. Precise monitoring of these reactions is critical to optimize yield, minimize byproduct formation, and understand reaction kinetics. This guide provides the analytical frameworks to achieve these goals.
Foundational Principles of Reaction Monitoring
Effective reaction monitoring hinges on the ability to differentiate between starting materials, intermediates, and products in a timely and quantitative manner. The choice of analytical technique is dictated by the specific chemical transformation occurring. For this compound, two primary reaction pathways are considered for the purpose of this guide:
-
Pathway A: Reaction at the Hydroxyl Group (e.g., Esterification)
-
Pathway B: Transformation of the Carbamate Group (e.g., Deprotection)
The following sections will detail specific analytical protocols tailored to monitor reactions along these pathways.
Chromatographic Techniques for Reaction Monitoring
Chromatographic methods are powerful for separating complex mixtures, making them ideal for tracking the progress of a chemical reaction.
Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment
TLC is an indispensable tool for the rapid, qualitative monitoring of a reaction's progress.[5][6] It allows for a quick determination of the presence of starting material and the formation of new products.
-
Plate Preparation: Use silica gel plates pre-coated with a fluorescent indicator (e.g., Silica Gel 60 F254).[5]
-
Solvent System Selection: The choice of eluent is crucial. For this compound and its derivatives, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane) is typically effective. A good starting point is a 7:3 mixture of ethyl acetate:hexanes. The ideal solvent system should provide a retention factor (Rf) of 0.3-0.5 for the starting material.[6]
-
Spotting: On a single TLC plate, apply small spots of:
-
The starting material (reactant).
-
The reaction mixture at various time points (t = 0, 1h, 2h, etc.).
-
A "co-spot" containing both the starting material and the reaction mixture to aid in identification.[6]
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
UV Light: Visualize the plate under a UV lamp (254 nm). Aromatic compounds like this compound will appear as dark spots.
-
Staining: If the products are not UV-active, use a chemical stain. A potassium permanganate (KMnO₄) stain is effective for visualizing hydroxyl groups, while a ceric ammonium molybdate (CAM) stain can be used for general visualization of organic compounds.
-
dot
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. How To [chem.rochester.edu]
Application Notes and Protocols for the Large-Scale Synthesis of Benzyl (6-hydroxyhexyl)carbamate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Benzyl (6-hydroxyhexyl)carbamate in Modern Drug Discovery
This compound is a bifunctional molecule of significant interest in contemporary pharmaceutical research, primarily serving as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[1] The structural integrity and chemical properties of the linker moiety are critical for the efficacy of a PROTAC, influencing its solubility, cell permeability, and the optimal orientation of the two ligands for effective ternary complex formation. This compound, with its terminal hydroxyl group available for further functionalization and the stable carbamate linkage, provides a desirable scaffold for the construction of these sophisticated drug candidates.
This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing the underlying chemical principles, a step-by-step protocol, and critical considerations for process optimization, safety, and product purification.
Chemical Principles: The Schotten-Baumann Reaction
The synthesis of this compound is classically achieved via the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.[2] This reaction involves the nucleophilic acyl substitution of an amine with an acid chloride in the presence of a base.
In this specific synthesis, the primary amine of 6-amino-1-hexanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically conducted in a biphasic system, consisting of an aqueous phase containing a base and an organic phase in which the starting materials and product reside.[2] The base, commonly sodium hydroxide or potassium carbonate, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Caption: Reaction scheme for the synthesis of this compound.
Large-Scale Synthesis Protocol
This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn, with special attention to the handling of benzyl chloroformate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Amino-1-hexanol | ≥98% | Commercially Available | Store in a cool, dry place. |
| Benzyl Chloroformate | ≥98% | Commercially Available | Highly corrosive and toxic. Handle with extreme care.[3][4] |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade, ≥99.5% | Commercially Available | |
| Deionized Water | |||
| Brine (saturated NaCl solution) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For recrystallization. |
| Hexanes | ACS Grade | Commercially Available | For recrystallization. |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and an addition funnel, dissolve 6-amino-1-hexanol (1.0 equivalent) and sodium carbonate (2.2 equivalents) in deionized water (10 volumes relative to the amine). Cool the resulting solution to 0-5 °C with an ice-water bath.
-
Preparation of Benzyl Chloroformate Solution: In a separate vessel, prepare a solution of benzyl chloroformate (1.1 equivalents) in dichloromethane (DCM, 5 volumes relative to the amine).
-
Addition of Benzyl Chloroformate: Slowly add the benzyl chloroformate solution from the addition funnel to the stirred amine solution over a period of 1-2 hours, ensuring the internal temperature is maintained between 0-10 °C. Vigorous stirring is crucial to ensure efficient mixing between the two phases.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with DCM (2 x 3 volumes).
-
Combine the organic layers and wash sequentially with deionized water (2 x 5 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a waxy solid.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes with stirring until the solution becomes cloudy.
-
Cool the mixture to room temperature and then to 0-5 °C in an ice bath to induce crystallization.
-
Collect the white crystalline solid by filtration and wash with cold hexanes.
-
Dry the purified this compound under vacuum to a constant weight.
-
Process Optimization and Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure efficient stirring to overcome phase transfer limitations. - Confirm the quality and stoichiometry of reagents. - Extend the reaction time. |
| Hydrolysis of benzyl chloroformate. | - Maintain a low temperature during the addition of benzyl chloroformate. - Ensure the base concentration is sufficient to neutralize the generated HCl promptly. | |
| Formation of Impurities | Reaction of benzyl chloroformate with the hydroxyl group. | - While less likely due to the higher nucleophilicity of the amine, this can be minimized by the controlled addition of benzyl chloroformate at low temperatures. |
| Di-acylation of the amine. | - Use a slight excess of the amine or carefully control the stoichiometry of benzyl chloroformate. | |
| Difficult Purification | Product oiling out during crystallization. | - Adjust the solvent ratio of ethyl acetate and hexanes. - Employ a slower cooling rate. - Consider seeding with a small crystal of the pure product. |
Safety Considerations
Benzyl chloroformate is a highly hazardous substance and requires strict safety protocols.
-
Toxicity and Corrosivity: It is corrosive to the skin, eyes, and respiratory tract.[3][4] It is also a lachrymator and is toxic upon inhalation or ingestion.
-
Handling: Always handle benzyl chloroformate in a well-ventilated fume hood.[5] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[3]
-
Spills: In case of a spill, evacuate the area and neutralize with a suitable agent like sodium bicarbonate before cleaning up with absorbent material.
-
Waste Disposal: Dispose of all waste containing benzyl chloroformate according to institutional and local regulations for hazardous chemical waste.
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed by appropriate analytical methods.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the benzyl group, the methylene groups of the hexyl chain, and the carbamate proton. |
| ¹³C NMR | The spectrum should confirm the presence of all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (251.32 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis should indicate a high purity of the final product (typically >98%). |
| Melting Point | The melting point of the purified product should be sharp and consistent with reported values. |
Conclusion
This application note provides a comprehensive and practical guide for the large-scale synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this key linker molecule in high purity and yield, facilitating the advancement of PROTAC-based therapeutics and other areas of chemical biology.
References
Troubleshooting & Optimization
Troubleshooting Guide: Common Issues in Benzyl (6-hydroxyhexyl)carbamate Synthesis
An essential element in drug discovery and development, Benzyl (6-hydroxyhexyl)carbamate serves as a key building block and linker molecule. Its synthesis, while straightforward in principle, can present challenges that impact yield and purity. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to navigate and optimize this synthesis. As Senior Application Scientists, we offer field-proven insights to troubleshoot common issues and enhance experimental outcomes.
This guide addresses the most frequently encountered problems during the synthesis of this compound, which involves the reaction of 6-amino-1-hexanol with benzyl chloroformate.
Issue 1: Low or No Product Yield
A diminished or absent yield is the most common frustration. The root cause often lies in reagent quality, reaction conditions, or moisture contamination.
Question: My reaction has resulted in a very low yield or has failed completely. What are the likely causes and how can I rectify this?
Answer:
Several factors can contribute to a low or nonexistent yield. A systematic approach to troubleshooting is crucial.
-
Reagent Quality and Stability:
-
Causality: Benzyl chloroformate (Cbz-Cl) is highly sensitive to moisture and can degrade over time, especially if not stored properly.[1][2][3] Degradation reduces the amount of active reagent available for the reaction. Similarly, the purity of 6-amino-1-hexanol is critical.
-
Solution: Always use fresh or recently purchased benzyl chloroformate from a reputable supplier. Ensure it has been stored under anhydrous conditions at the recommended temperature (typically 2–8°C).[3] Verify the purity of the 6-amino-1-hexanol via standard analytical techniques (e.g., NMR, GC-MS) if it is from an older stock.
-
-
Presence of Moisture:
-
Causality: Water contamination is highly detrimental. Benzyl chloroformate reacts with water to form benzyl alcohol and HCl, consuming the reagent.[1][3] Furthermore, moisture can lead to the formation of isocyanate intermediates, which react with the starting amine to produce undesired symmetrical ureas, a common and often difficult-to-remove byproduct.[4][5]
-
Solution: Employ strict anhydrous conditions. Use oven-dried or flame-dried glassware. Utilize anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
-
Incorrect Stoichiometry or Reagent Addition:
-
Causality: The molar ratio of reactants is critical. An insufficient amount of benzyl chloroformate will result in incomplete conversion of the starting amine. Conversely, a large excess can promote the formation of side products, including the potential for reaction with the hydroxyl group of the product. The order and rate of addition also matter; a rapid addition of Cbz-Cl can cause localized high concentrations and temperature spikes, leading to side reactions.[1]
-
Solution: Typically, a slight excess of benzyl chloroformate (1.05-1.2 equivalents) is used to ensure full conversion of the amine. Add the Cbz-Cl solution dropwise to the cooled solution of 6-amino-1-hexanol and base.[4] This maintains control over the reaction rate and temperature.
-
-
Suboptimal Temperature Control:
-
Causality: The reaction between an amine and benzyl chloroformate is exothermic. If the temperature is not controlled, the increased heat can accelerate side reactions.[6]
-
Solution: Maintain a low temperature, typically 0 °C, during the addition of benzyl chloroformate.[4][6] This is easily achieved using an ice-water bath. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it proceeds to completion.[7]
-
-
Ineffective Base:
-
Causality: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid.[7] The choice of base is critical; a nucleophilic base could compete with the starting amine in reacting with Cbz-Cl.
-
Solution: Use a non-nucleophilic base. For aqueous conditions (Schotten-Baumann reaction), inorganic bases like sodium carbonate or sodium bicarbonate are effective.[2][6] For organic solvents, a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred as they are non-nucleophilic scavengers of HCl.[4][6] Ensure at least two equivalents of the amine base are used if the starting material is an amine salt, or one equivalent for a free amine.
-
Caption: Troubleshooting Decision Tree for Low Yield.
Issue 2: Formation of Multiple Products and Impurities
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of byproducts.
Question: My post-reaction analysis (TLC/LC-MS) shows multiple spots/peaks in addition to my desired product. What are these impurities and how do I prevent them?
Answer:
Byproduct formation is typically due to side reactions involving the starting materials or the product itself.
-
Primary Impurity: Di-Cbz Protected Species
-
Causality: The hydroxyl group on 6-amino-1-hexanol is also nucleophilic and can react with a second molecule of benzyl chloroformate to form a carbonate. This is more likely to occur if a significant excess of Cbz-Cl is used or if the reaction temperature is too high.
-
Prevention:
-
Control Stoichiometry: Use only a slight excess of benzyl chloroformate (e.g., 1.1 equivalents).
-
Slow Addition: Add the Cbz-Cl slowly to the reaction mixture at 0 °C. This ensures that it reacts preferentially with the more nucleophilic amine before having the opportunity to react with the alcohol.
-
Choice of Base: Using a hindered base like DIPEA can sometimes disfavor the reaction at the more sterically accessible primary alcohol.
-
-
-
Secondary Impurity: Symmetric Urea
-
Causality: As mentioned previously, this arises from the reaction of Cbz-Cl with any trace water, which generates an unstable carbamic acid that decomposes to an amine and CO2.[4] This amine can then react with another molecule of Cbz-Cl.
-
Prevention: The most effective preventative measure is to maintain strict anhydrous conditions throughout the experiment.[4][5]
-
-
Unreacted 6-amino-1-hexanol:
-
Causality: This indicates an incomplete reaction. The cause could be degraded Cbz-Cl, insufficient reaction time, or premature quenching of the reaction.
-
Prevention: Monitor the reaction progress using TLC or LC-MS until the starting amine spot has been completely consumed.[8] Ensure your Cbz-Cl is of high quality.
-
| Parameter | Recommendation | Rationale | Potential Side Product if Ignored |
| Cbz-Cl Stoichiometry | 1.05 - 1.2 equivalents | Ensures complete consumption of the amine without significant excess. | Di-Cbz protected species, unreacted Cbz-Cl. |
| Temperature | 0 °C during addition | Controls exothermic reaction, enhances selectivity for the amine.[6] | Di-Cbz protected species, urea byproducts. |
| Solvent/Glassware | Anhydrous | Prevents hydrolysis of Cbz-Cl.[4] | Symmetric urea, benzyl alcohol. |
| Base | Non-nucleophilic (TEA, DIPEA, Na₂CO₃) | Neutralizes HCl without competing as a nucleophile.[4][6] | Reduced yield (if base is omitted or nucleophilic). |
| Reaction Monitoring | TLC or LC-MS | Confirms reaction completion before work-up.[8] | Unreacted 6-amino-1-hexanol in final product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? A1: The choice of solvent depends on the base used. For Schotten-Baumann conditions with an inorganic base like Na₂CO₃, a biphasic system like water/THF or water/CH₂Cl₂ is common.[6] If using an organic base like triethylamine, anhydrous aprotic solvents such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or ethyl acetate are excellent choices.[4]
Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that provides good separation between the starting amine and the carbamate product (e.g., 30-50% ethyl acetate in hexanes). The starting amine is polar and will have a low Rf, while the product is less polar and will have a higher Rf. The reaction is complete when the spot corresponding to 6-amino-1-hexanol is no longer visible.
Q3: Is purification by column chromatography always necessary? A3: While not always mandatory, it is highly recommended for achieving high purity. Column chromatography is effective at removing unreacted benzyl chloroformate, excess base, and any side products.[4] In some cases, if the reaction is very clean, the product may crystallize upon work-up, and recrystallization could be a viable alternative purification method.
Q4: My product appears as an oil, but some literature reports it as a solid. Why is this? A4: this compound has a relatively low melting point. The presence of even small amounts of solvent or impurities can depress the melting point, causing it to present as a viscous oil or waxy solid. Thorough drying under high vacuum and high purity are key to obtaining a crystalline solid.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard procedure employing an organic base in an anhydrous solvent.
Caption: General workflow for this compound synthesis.
Materials:
-
6-amino-1-hexanol (1.0 equivalent)
-
Benzyl chloroformate (1.1 equivalents)
-
Triethylamine (TEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 6-amino-1-hexanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous CH₂Cl₂.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq.), dissolved in a small amount of anhydrous CH₂Cl₂, dropwise to the cooled solution over 30 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction: Stir the mixture at 0 °C for an additional hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-5 hours or until TLC analysis indicates the complete consumption of the starting amine.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x).
-
Washing and Drying: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
References
- 1. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Cbz Protection of Primary Amines
Welcome to the technical support center for amine protection chemistry. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to solve challenges in your own research. The protection of primary amines as their benzyloxycarbonyl (Cbz or Z) derivatives is a cornerstone of peptide synthesis and modern organic chemistry.[1][2] However, what appears to be a straightforward reaction can sometimes lead to incomplete conversion, stalling, or the formation of troublesome side products.
This guide is structured to help you diagnose and resolve these issues efficiently. We will move from high-level, frequently asked questions to a deep dive into specific troubleshooting scenarios, complete with detailed protocols and mechanistic insights.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered during the Cbz protection of primary amines.
Q1: What is the most common reason for an incomplete Cbz protection reaction? The most frequent culprits are the quality of the benzyl chloroformate (Cbz-Cl) and inadequate control of the reaction's basicity. Cbz-Cl is highly sensitive to moisture and can decompose over time, while an incorrect amount or type of base can halt the reaction by allowing the starting amine to become protonated and non-nucleophilic.[3][4]
Q2: My bottle of benzyl chloroformate (Cbz-Cl) is old. How can I tell if it's still good? Aged or improperly stored Cbz-Cl often appears yellow and gives off HCl fumes in moist air due to decomposition.[3][5][6] Over time, it can degrade to benzyl alcohol, HCl, and CO₂.[3][6] For critical applications, it's recommended to use a fresh bottle or purify the reagent by distillation under reduced pressure at a bath temperature below 85 °C to remove decomposition products like HCl and CO₂.[3]
Q3: What is the role of the base, and how do I choose the right one? The base is critical for neutralizing the hydrochloric acid (HCl) generated during the reaction.[4] Without a base, the HCl will protonate the starting amine, rendering it unreactive. For aqueous conditions (Schotten-Baumann), inorganic bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are common and help maintain an optimal pH of 8-10.[1] For anhydrous conditions, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferred.[4]
Q4: Is it possible to have an over-reaction? What side products should I look for? Yes, over-reaction can occur, though it's less common with primary amines than other issues. The primary side product to watch for is the formation of a di-Cbz protected amine, especially if excess Cbz-Cl is used. Another common impurity is benzyl alcohol, formed from the hydrolysis of Cbz-Cl.[6] If the reaction is not worked up properly, unreacted Cbz-Cl can also be a contaminant.
Q5: What's the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method. You can track the consumption of the starting amine. Staining the TLC plate with a ninhydrin solution is highly effective, as it develops a colored spot (usually purple) with the free primary amine but gives no color with the fully protected Cbz-amine. This provides a clear visual endpoint for the reaction. LC-MS is also an excellent tool for monitoring the disappearance of the starting material's mass and the appearance of the product's mass.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems you may encounter.
Problem 1: Low to No Conversion of the Starting Amine
You've set up your reaction, but after several hours, TLC analysis shows mostly unreacted starting material.
Potential Cause A: Degraded Benzyl Chloroformate (Cbz-Cl)
Causality: Benzyl chloroformate is an acyl halide and is highly reactive towards nucleophiles, including water. It decomposes in the presence of moisture to benzyl alcohol and HCl, and can also release CO₂.[3][6] This degradation reduces the amount of active reagent available for the reaction.
Solutions:
-
Use Fresh Reagent: Always use Cbz-Cl from a recently opened bottle stored under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.[3]
-
Verify Purity: If you suspect degradation, consider verifying the purity via IR (look for the characteristic C=O stretch of the chloroformate around 1775-1750 cm⁻¹) or NMR spectroscopy.
-
Purification (for advanced users): If necessary, Cbz-Cl can be distilled under reduced pressure. Caution: Do not heat the distillation bath above 85 °C, as vigorous decomposition to benzyl chloride can occur at higher temperatures.[3]
Potential Cause B: Inadequate Base or Incorrect Stoichiometry
Causality: The reaction generates one equivalent of HCl for every equivalent of amine that reacts. This HCl will readily protonate any available free amine, shutting down its nucleophilicity and halting the reaction.[4] Therefore, at least one equivalent of base is required, and often a slight excess is beneficial.
Solutions:
-
Check Stoichiometry: Ensure you are using at least 1.05 to 1.2 equivalents of Cbz-Cl and at least 2.0 equivalents of a base like NaHCO₃ or TEA. Using two equivalents of base helps to buffer the system and drive the reaction to completion.[4]
-
Select the Right Base: The choice of base depends on your reaction conditions. For sterically hindered amines, a stronger, non-nucleophilic organic base like DIPEA may be necessary.[4]
| Base | Typical Conditions | Advantages | Considerations |
| NaHCO₃ / Na₂CO₃ | Biphasic (DCM/water, THF/water) | Inexpensive, easy to remove during workup, maintains optimal pH (8-10).[1] | Can be slow to dissolve; requires vigorous stirring. |
| Triethylamine (TEA) | Anhydrous (DCM, THF) | Good solubility in organic solvents. | Can be nucleophilic; resulting salt (TEA·HCl) may be difficult to remove. |
| DIPEA | Anhydrous (DCM, THF) | Non-nucleophilic, excellent for sensitive or hindered substrates.[4] | More expensive; higher boiling point. |
| Pyridine | Anhydrous (can be used as solvent) | Can act as both base and catalyst. | Can form N-acylpyridinium salts, complicating purification.[4] |
Potential Cause C: Low Nucleophilicity of the Amine
Causality: The reactivity of a primary amine is governed by the availability of its lone pair of electrons. Amines that are sterically hindered (e.g., neopentylamine) or electronically deactivated (e.g., anilines with electron-withdrawing groups) are less nucleophilic and will react more slowly.
Solutions:
-
Increase Reaction Temperature: Gently warming the reaction (e.g., to 40 °C) can often provide the necessary activation energy. Monitor carefully to avoid side reactions.
-
Change Solvent: Switching to a more polar aprotic solvent like DMF or acetonitrile can sometimes enhance reactivity.[4]
-
Use a More Reactive Cbz Source: While Cbz-Cl is most common, other more activated reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be effective for sluggish amines.[7]
Problem 2: Reaction Stalls and Remains Incomplete
The reaction starts well, but then stalls, leaving a mixture of starting material and product that does not change over time.
Potential Cause A: Poor Solubility
Causality: If the amine starting material or the intermediate salt is not fully dissolved, the reaction becomes heterogeneous and the rate will drop significantly. This is common with amino acids or highly polar amines in purely organic solvents.
Solutions:
-
Modify the Solvent System: For many amino acids, a biphasic system like THF/water or dioxane/water with an inorganic base is highly effective.[8]
-
Increase Dilution: While it may seem counterintuitive, sometimes increasing the solvent volume can help to keep all components in solution throughout the reaction.
-
Sonication: Using an ultrasonic bath can help break up insoluble clumps and promote reaction at the solid-liquid interface.
Potential Cause B: Incorrect pH (Aqueous Schotten-Baumann Conditions)
Causality: For reactions run in aqueous media, pH control is critical. If the pH is too low (<8), the amine will be significantly protonated, reducing its nucleophilicity. If the pH is too high (>10), two problems can arise: the Cbz-Cl can be rapidly hydrolyzed by hydroxide, and if the amine is part of a chiral center (like an amino acid), racemization can occur.[1]
Solutions:
-
Use a Buffer System: A mixed buffer system of Na₂CO₃ and NaHCO₃ can effectively maintain the pH in the desired 8-10 range.[1]
-
Monitor pH: Use pH paper or a calibrated pH meter to check the aqueous layer during the reaction and add base as needed.
-
Controlled Addition: Add the Cbz-Cl slowly and sub-surface to the vigorously stirred amine solution to ensure it reacts with the amine before it can be hydrolyzed.[2]
Diagrams: Mechanism & Troubleshooting Workflow
General Mechanism of Cbz Protection
The diagram below illustrates the fundamental reaction pathway for Cbz protection of a primary amine.
Caption: Mechanism of Cbz protection of a primary amine.
Troubleshooting Workflow for Incomplete Cbz Protection
Use this decision tree to diagnose the root cause of an incomplete reaction.
Caption: A logical workflow for troubleshooting incomplete Cbz protection.
Validated Experimental Protocols
The following are robust, field-tested protocols for the Cbz protection of primary amines under different conditions.
Protocol 1: Schotten-Baumann Conditions (Aqueous Biphasic)
This method is ideal for simple amines and amino acids that are soluble in aqueous base.
Materials:
-
Primary Amine (1.0 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 - 1.5 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 - 2.5 eq)
-
Solvent System: Dichloromethane (DCM) or THF, and Water (e.g., 2:1 mixture)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 eq) and sodium bicarbonate (2.0 eq) in a 2:1 mixture of THF and water.[8]
-
Cooling: Cool the vigorously stirring mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below 5 °C.[2]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-20 hours.
-
Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin) until the starting amine is no longer visible.
-
Work-up:
-
Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (EtOAc).[8]
-
Wash the combined organic layers with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the residue by silica gel column chromatography or recrystallization as needed.
Protocol 2: Anhydrous Conditions (Organic Solvent)
This method is suitable for amines that are highly soluble in organic solvents and may be sensitive to water.
Materials:
-
Primary Amine (1.0 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: To a flame-dried, argon-purged round-bottom flask, add the primary amine (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add DIPEA (1.5 eq) dropwise to the stirred solution.
-
Reagent Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise. A white precipitate (DIPEA·HCl) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
stability of Benzyl (6-hydroxyhexyl)carbamate under different reaction conditions
Welcome to the technical support guide for Benzyl (6-hydroxyhexyl)carbamate (CAS 17996-12-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound and to offer practical solutions for common experimental challenges. Our goal is to move beyond simple protocols and explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional organic compound. Structurally, it features a primary alcohol at one end of a hexyl chain and a carbamate-protected amine at the other. The benzyl carbamate portion is commonly known as a Carboxybenzyl (Cbz or Z) protecting group.[1][2] This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functionalized materials. It allows for selective modification of the hydroxyl group while the amine remains protected, or for its use as a linker where the amine can be deprotected at a later stage.[3][4]
Q2: What is the general stability profile of the benzyl carbamate (Cbz) group?
The Cbz group is known for its robustness under a variety of conditions, which is why it is a popular choice for amine protection.[5] However, its stability is not absolute. Here's a general summary:
-
Acidic Conditions: Stable to mild acids but can be cleaved by strong acids like HBr, trifluoroacetic acid (TFA), or Lewis acids.[6][7] Harsh acidic conditions (e.g., pH < 1 at elevated temperatures) will lead to cleavage.[8]
-
Basic Conditions: Generally stable under mild basic conditions (e.g., pH 9-12 at room temperature).[8] It is resistant to hydrolysis by aqueous bases like NaOH or LiOH under conditions typically used for ester saponification.[9] However, harsh basic conditions can lead to hydrolysis.[10][11]
-
Reductive Conditions: The Cbz group is most notably sensitive to catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst), which is the most common method for its removal.[1][6]
-
Oxidative Conditions: It is stable to many common oxidizing agents.
Q3: How does the 6-hydroxyhexyl chain influence the compound's overall stability?
The long alkyl chain itself is chemically inert and does not significantly impact the stability of the Cbz group. The terminal hydroxyl group, however, can be a factor in certain reactions. While it does not directly affect the Cbz group's stability under standard conditions, its presence means that reagents intended to react with the alcohol (e.g., strong reducing agents, certain acids) must be chosen carefully to avoid unintended deprotection of the Cbz group.
Q4: What are the standard recommended storage conditions?
For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. Refrigeration is recommended. Keep the container tightly sealed to prevent moisture absorption.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven experience.
Problem: My this compound appears to be degrading during my reaction.
This is a common issue that can almost always be traced back to the specific reaction conditions. Let's diagnose the likely cause.
-
Scenario A: You are using acidic conditions.
-
Causality: The Cbz group is cleaved by acid-catalyzed hydrolysis. The mechanism involves protonation of the carbamate carbonyl, making it more electrophilic and susceptible to nucleophilic attack, or through an SN2-type mechanism leading to the release of the unstable carbamic acid, which then decarboxylates.[6]
-
Solution: If your desired reaction requires acid, use the mildest possible acidic conditions. If cleavage is still an issue, consider switching to a more acid-stable protecting group, such as Boc, if it is compatible with your overall synthetic scheme.
-
-
Scenario B: You are using strong basic conditions, especially with heat.
-
Causality: While relatively stable to base, carbamates can undergo base-catalyzed hydrolysis. The mechanism involves the direct attack of a hydroxide ion on the carbonyl carbon.[11][12] Elevated temperatures significantly accelerate this process.
-
Solution: Avoid high temperatures when using bases like NaOH or KOH. If possible, use non-nucleophilic organic bases (e.g., triethylamine, DIPEA) at lower temperatures.
-
-
Scenario C: Your reaction involves a metal catalyst or reducing agent.
-
Causality: The Cbz group is highly susceptible to catalytic hydrogenolysis.[13] The presence of catalysts like Palladium (Pd), Platinum (Pt), or even Raney Nickel, along with a hydrogen source (H₂ gas, ammonium formate, etc.), will rapidly cleave the protecting group.[7] This is the primary deprotection pathway.
-
Solution: If your reaction requires catalysis, meticulously screen for catalysts that do not promote hydrogenolysis. If a reducing agent is needed for another part of the molecule, avoid those that can cleave benzyl groups.
-
-
Scenario D: You are running the reaction at a high temperature (>100 °C) for an extended period.
-
Causality: Carbamates can undergo thermal degradation. At elevated temperatures, pathways can open up that lead to the formation of urea-containing byproducts and other decomposition products.[14]
-
Solution: Run reactions at the lowest effective temperature. Monitor the reaction closely to avoid unnecessarily long reaction times.
-
Troubleshooting Workflow Diagram
This diagram provides a logical path to diagnose unexpected degradation of your compound.
Caption: Troubleshooting workflow for this compound degradation.
Problem: My catalytic hydrogenolysis (deprotection) reaction is slow, incomplete, or has failed entirely.
This is one of the most frequent issues encountered when working with Cbz-protected compounds. The success of this reaction is highly dependent on the catalyst's activity.
-
Likely Cause 1: Catalyst Poisoning
-
Causality: The palladium catalyst is a heterogeneous catalyst that works by providing an active surface for the reaction.[13] Certain functional groups, particularly sulfur-containing compounds (thiols, thioethers) and some nitrogen heterocycles, can bind irreversibly to the palladium surface, "poisoning" it and rendering it inactive.[7]
-
Self-Validation & Solution: If you have sulfur in your substrate or reagents, standard hydrogenolysis is likely not the best method. Consider an alternative deprotection, such as the nucleophilic cleavage with 2-mercaptoethanol.[15][16] Ensure all glassware is scrupulously clean and that solvents are free from sulfur-containing impurities.
-
-
Likely Cause 2: Catalyst Inactivity
-
Causality: Palladium on carbon (Pd/C) catalysts have a finite shelf life and can lose activity over time due to oxidation or improper storage.
-
Self-Validation & Solution: Always use a fresh batch of catalyst from a reputable supplier. If in doubt, test the catalyst on a simple, reliable substrate like benzylamine to confirm its activity. For stubborn deprotections, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[7]
-
-
Likely Cause 3: Insufficient Hydrogen or Poor Mixing
-
Causality: This is a triphasic reaction (solid catalyst, liquid solution, gas hydrogen). Efficient mixing is critical to ensure hydrogen is available at the catalyst surface.[7] Low hydrogen pressure can also limit the reaction rate.
-
Self-Validation & Solution: Ensure vigorous stirring. If using a balloon of H₂, ensure it is adequately filled and that there are no leaks in the system. For larger-scale reactions, a Parr hydrogenator that provides constant pressure is ideal.
-
Data Summary: Stability of the Benzyl Carbamate Group
The following table summarizes the stability of the Cbz protecting group under various common laboratory conditions, based on established literature.
| Condition Category | Reagent/Condition | Stability | Reference(s) |
| Aqueous | pH = 1, Room Temp | Stable | [8] |
| pH < 1, 100°C | Labile | [8] | |
| pH = 4-9, Room Temp | Stable | [8] | |
| pH = 12, Room Temp | Stable | [8] | |
| pH > 12, 100°C | Labile | [8] | |
| Bases | NEt₃, Pyridine | Stable | [17] |
| NaOH, LiOH (aq.) | Generally Stable (RT) | [9] | |
| t-BuOK, LDA | Stable | [17] | |
| Reductants | H₂ / Pd-C | Labile (Standard Deprotection) | [1][6] |
| Na / NH₃ (Birch) | Labile | [17] | |
| LiAlH₄, NaBH₄ | Generally Stable | [17] | |
| Acids | TFA, HBr, AlCl₃ | Labile | [6][7] |
| Nucleophiles | 2-Mercaptoethanol, K₃PO₄ | Labile | [15] |
Key Experimental Protocols
Protocol 1: Standard Deprotection via Catalytic Hydrogenolysis
This protocol describes the most common and mildest method for cleaving the Cbz group.
Workflow Diagram
Caption: Workflow for catalytic hydrogenolysis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 0.1 M concentration).
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) (5–10% by weight relative to the substrate). Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere or add the solvent to the catalyst, not the other way around.
-
Inerting: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for several minutes to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas (H₂), either from a balloon or by connecting to a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is fully consumed (typically 1-16 hours).
-
Workup: Once the reaction is complete, carefully purge the flask again with an inert gas to remove excess hydrogen.
-
Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent to ensure complete recovery of the product. Safety Note: Do not allow the catalyst on the filter pad to dry in the air, as it can ignite. Quench the pad with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-aminohexan-1-ol, which can be purified further if necessary.
Protocol 2: Deprotection under Nucleophilic Conditions
This method is an excellent alternative for substrates that are sensitive to hydrogenation (e.g., contain sulfur atoms, alkynes, or other reducible groups).[15]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), potassium phosphate (K₃PO₄, 3.0 eq), and N,N-dimethylacetamide (DMAc).
-
Reagent Addition: Add 2-mercaptoethanol (2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 75 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 3. This compound,specification,price,image-Bio-Equip in China [bio-equip.cn]
- 4. 6-(N-Benzyloxycarbonylamino)-1-hexanol | 17996-12-2 | TCI AMERICA [tcichemicals.com]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
overcoming solubility issues with Benzyl (6-hydroxyhexyl)carbamate in reactions
Welcome to the dedicated technical support guide for Benzyl (6-hydroxyhexyl)carbamate (CAS 17996-12-2). This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the unique solubility challenges presented by this molecule during synthesis, purification, and formulation. Our goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to make informed, effective decisions in your work.
Section 1: Understanding the Solubility Challenge
Q1: Why do I often face difficulty dissolving this compound?
A1: The solubility behavior of this compound is governed by its amphiphilic nature. The molecule contains distinct regions with opposing polarity characteristics:
-
Hydrophobic (Nonpolar) Regions: The benzyl group and the six-carbon alkyl chain are nonpolar and lipophilic. These sections of the molecule prefer to interact with nonpolar solvents like toluene or hexane.
-
Hydrophilic (Polar) Regions: The carbamate functional group (-NHCOO-) and the terminal primary alcohol (-OH) are polar. These groups are capable of forming strong hydrogen bonds, both as donors (the -NH and -OH protons) and acceptors (the carbonyl and hydroxyl oxygens).[1][2][3] They prefer to interact with polar solvents like water, methanol, or ethanol.
This dual character means the molecule is often not perfectly soluble in either highly polar or highly nonpolar solvents. Achieving a stable, homogeneous solution requires a solvent system that can effectively solvate both the polar and nonpolar regions simultaneously. A supplier safety data sheet notes its solubility in methanol, which is a good starting point for understanding its properties.
Section 2: General Troubleshooting and Solvent Selection
Q2: I'm starting a new experiment. What is a logical workflow for finding a suitable solvent?
A2: A systematic approach is crucial to efficiently identify an appropriate solvent or solvent system while minimizing wasted material. Follow this general decision-making workflow.
Caption: Workflow for systematic solvent selection.
Q3: Which common laboratory solvents are the best starting points?
A3: Based on the molecule's structure, we can predict its likely solubility in a range of common solvents. Use the following table as a screening guide.
Table 1: Solvent Selection Guide for this compound
| Solvent | Type | Predicted Solubility | Rationale & Mechanistic Insights |
| Methanol/Ethanol | Polar Protic | High | The alcohol solvent can act as both a hydrogen bond donor and acceptor, effectively solvating the carbamate and hydroxyl groups. The short alkyl chain provides some nonpolar character to interact with the rest of the molecule. |
| Isopropanol | Polar Protic | Good | Similar to methanol, but its larger alkyl group may enhance interaction with the nonpolar regions of the solute. |
| Water | Polar Protic | Poor to Insoluble | While highly polar, water forms a very strong, structured hydrogen-bond network that is not easily disrupted by the large hydrophobic benzyl and hexyl portions of the molecule.[4] |
| DMF, DMSO | Polar Aprotic | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate the polar functional groups. They also possess sufficient nonpolar character to dissolve the hydrocarbon portions. |
| Acetonitrile | Polar Aprotic | Moderate | Less effective than DMF/DMSO. While polar, it is a weaker hydrogen bond acceptor, leading to reduced interaction with the -NH and -OH groups. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Good | Offers a good balance. The ether oxygen is a hydrogen bond acceptor, and the cyclic alkyl structure provides nonpolar character. Often an excellent choice for a co-solvent.[5] |
| Dichloromethane (DCM) | Halogenated | Moderate | Can dissolve many organics, but its polarity may be insufficient to fully solvate the highly polar -OH and carbamate groups, potentially leading to aggregation. |
| Toluene, Hexanes | Nonpolar | Poor to Insoluble | These solvents lack the polarity and hydrogen bonding capability required to overcome the strong intermolecular forces (hydrogen bonds) between the solute's polar functional groups. |
Section 3: Advanced Strategies for Challenging Reactions
Q4: My starting material dissolves, but the reaction is sluggish, or a reagent is not dissolving. What should I do?
A4: This is a classic sign that the reaction medium is not adequately solvating all components. A co-solvent system is often the most effective solution. Co-solvents work by altering the overall polarity of the medium to create an environment where all reactants are sufficiently soluble.[5][6][7][8]
Experimental Protocol: Co-Solvent System Screening
Objective: To identify a binary solvent mixture that renders all reaction components soluble.
Methodology:
-
Initial Selection: Choose a "good" solvent for this compound (e.g., THF, DMF) and a second solvent in which your other reagent is highly soluble.
-
Small-Scale Test: In a small vial, dissolve this compound in a minimal amount of the first solvent (e.g., 200 µL of THF).
-
Titration: Slowly add the second solvent dropwise while observing for any precipitation.
-
Reagent Addition: Once a stable binary mixture is found, add a small amount of your second reagent. Observe for full dissolution.
-
Optimization: Adjust the ratio of the two solvents until a clear, homogeneous solution containing all components is achieved. Common starting points include 1:1, 3:1, and 1:3 mixtures. The solubility of a chemical often increases exponentially as the co-solvent fraction increases.[8]
Causality: By blending solvents, you create a "customized" medium with polarity and hydrogen-bonding characteristics intermediate to the pure solvents, satisfying the solubility requirements of multiple components.[7]
Q5: My reaction involves an ionic salt (e.g., sodium azide, sodium cyanide) that is only soluble in water. How can I facilitate a reaction with my organic-soluble carbamate?
A5: This scenario is ideal for the application of Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that transports a reactant from one phase (typically aqueous) into another (typically organic) where the reaction can occur.[9][10]
The most common PTCs for transferring anions are quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salts.[9][11] The catalyst's lipophilic alkyl groups drag the water-soluble anion into the organic phase, where it is highly reactive because it is no longer heavily solvated by water.
References
- 1. Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www3.nd.edu [www3.nd.edu]
- 3. Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. youtube.com [youtube.com]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
Validation & Comparative
A Definitive Guide to the Structural Validation of Benzyl (6-hydroxyhexyl)carbamate by ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, such as Benzyl (6-hydroxyhexyl)carbamate, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for structural elucidation. This guide provides an in-depth comparison of the expected ¹H and ¹³C NMR spectral data with established principles, offering a comprehensive framework for the validation of this specific carbamate structure. We will delve into the causality behind chemical shifts and coupling patterns, present a self-validating experimental protocol, and ground our analysis in authoritative spectroscopic data.
The Molecular Blueprint: this compound
This compound (CAS No: 17996-12-2, Molecular Formula: C₁₄H₂₁NO₃) incorporates several key functional groups that give rise to a distinct NMR fingerprint.[1][2] The molecule consists of a benzyl protecting group attached to a carbamate linker, which in turn is connected to a six-carbon aliphatic chain terminating in a primary alcohol. Each of these components contributes uniquely to the ¹H and ¹³C NMR spectra, and a thorough analysis of these contributions allows for a confident structural assignment.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Predicted ¹H NMR Spectrum of this compound
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (Ar-H) | 7.30 - 7.40 | Multiplet | 5H | Protons on the aromatic ring are deshielded by the ring current. |
| H-b (CH₂-Ph) | ~5.10 | Singlet | 2H | Benzylic protons adjacent to the electron-withdrawing carbamate oxygen. The singlet nature arises from the absence of adjacent protons.[3] |
| H-c (NH) | 4.80 - 5.20 | Broad Singlet | 1H | The chemical shift of the carbamate proton is variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening and chemical exchange.[4][5] |
| H-d (N-CH₂) | ~3.15 | Triplet | 2H | Methylene group adjacent to the electron-withdrawing nitrogen of the carbamate. Split into a triplet by the neighboring CH₂ group (H-e). |
| H-e, H-f, H-g (CH₂) | 1.25 - 1.60 | Multiplets | 6H | Methylene protons of the hexyl chain. These protons are in similar electronic environments and will likely appear as overlapping multiplets. |
| H-h (CH₂-OH) | ~3.60 | Triplet | 2H | Methylene group attached to the electronegative oxygen of the hydroxyl group, causing a downfield shift. Split into a triplet by the adjacent CH₂ group (H-g). |
| H-i (OH) | Variable | Broad Singlet | 1H | The hydroxyl proton's chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding and exchange. It often appears as a broad singlet.[4] |
Diagram of this compound with ¹H Assignments
Caption: Molecular structure with key proton groups labeled.
¹³C NMR and DEPT Spectroscopy: Unveiling the Carbon Skeleton
While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy maps the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a single peak for each unique carbon atom.[6] Further structural information can be gleaned from Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups.[7][8][9]
Predicted ¹³C NMR Spectrum of this compound
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |
| C-j (C=O) | ~156 | Absent | The carbamate carbonyl carbon is significantly deshielded and appears far downfield. As a quaternary carbon, it will be absent in DEPT spectra.[6] |
| C-k (Ar-C) | ~136 | Absent | The quaternary aromatic carbon attached to the benzylic group. |
| C-l (Ar-CH) | 127 - 129 | Positive | Aromatic carbons bearing a proton. |
| C-m (CH₂-Ph) | ~67 | Positive | The benzylic carbon is shifted downfield due to the adjacent oxygen. |
| C-n (N-CH₂) | ~41 | Negative | Methylene carbon adjacent to the nitrogen of the carbamate. |
| C-o, C-p, C-q (CH₂) | 25 - 30 | Negative | Aliphatic methylene carbons of the hexyl chain. |
| C-r (CH₂-OH) | ~62 | Negative | The terminal methylene carbon is deshielded by the hydroxyl group. |
DEPT-135 and DEPT-90 Analysis:
-
DEPT-135: This experiment will show positive signals for all CH carbons (the aromatic C-l and the benzylic C-m) and negative signals for all CH₂ carbons (C-n, C-o, C-p, C-q, and C-r).[7][8] Quaternary carbons (C-j and C-k) will be absent.
-
DEPT-90: This experiment will only show signals for CH carbons. In this molecule, the aromatic CH carbons (C-l) would be visible.[6][9]
By comparing the broadband-decoupled ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, all carbon types can be unambiguously assigned.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR data for the structural validation of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (NH and OH).[4][10] CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ can be useful for ensuring the observation of exchangeable protons.
-
Ensure the sample has completely dissolved. If necessary, gently warm the sample or use sonication.
2. NMR Data Acquisition:
-
The following experiments should be performed on a 400 MHz or higher field NMR spectrometer:
-
¹H NMR: A standard single-pulse experiment.
-
¹³C NMR: A proton-decoupled experiment.
-
DEPT-135 and DEPT-90: To aid in the assignment of carbon multiplicities.
-
(Optional) 2D NMR: For more complex structures or to confirm assignments, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be invaluable.[11][12][13]
-
Workflow for NMR Data Acquisition and Analysis
Caption: A streamlined workflow for NMR-based structural validation.
Conclusion
The structural validation of this compound can be confidently achieved through a combined analysis of ¹H and ¹³C NMR spectroscopy, including DEPT experiments. The predicted chemical shifts and multiplicities for each unique proton and carbon provide a clear benchmark for comparison with experimental data. By following the outlined experimental protocol and data analysis workflow, researchers can ensure the integrity of their synthesized compounds, a critical step in the rigorous process of drug discovery and development.
References
- 1. Benzyl (6-hydroxyhexyl) carbamate_上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]
- 2. 17996-12-2|this compound|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. sc.edu [sc.edu]
- 8. fiveable.me [fiveable.me]
- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. omicsonline.org [omicsonline.org]
A Comparative Guide to the Purity Analysis of Benzyl (6-hydroxyhexyl)carbamate by HPLC-MS
For researchers, scientists, and drug development professionals, establishing the purity and stability of pharmaceutical intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Benzyl (6-hydroxyhexyl)carbamate, a molecule featuring a carbamate linkage and a terminal hydroxyl group, serves as a valuable building block in organic synthesis. Its purity is paramount, as even trace impurities can have significant impacts on downstream reactions and the final product's quality.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of this compound. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare its performance against an orthogonal technique, Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV). This document is designed to be a practical resource, grounded in the principles of scientific integrity and regulatory expectations.
The Analytical Challenge: Understanding this compound and Its Potential Impurities
The purity profile of a compound is intrinsically linked to its synthesis and stability. A common synthetic route to this compound involves the reaction of 6-amino-1-hexanol with an N-protecting reagent like benzyl chloroformate (Cbz-Cl) under basic conditions.
This synthesis pathway informs the potential process-related impurities we must be able to separate and detect:
-
Unreacted Starting Materials: 6-amino-1-hexanol and benzyl alcohol (a potential hydrolysis product of Cbz-Cl).
-
Over-alkylation Products: Di-substituted species where the hydroxyl group of the product has also reacted.
-
Reagent-Related Impurities: Residual base, solvents, and by-products from the synthesis of the protecting group.
Furthermore, the carbamate functional group itself is susceptible to degradation, primarily through hydrolysis of the ester linkage under acidic or basic conditions.[1] Oxidative conditions can also potentially lead to degradation. A robust purity method must therefore be stability-indicating, capable of separating the intact molecule from all potential process impurities and degradation products.[2][3]
The Primary Technique: HPLC-MS for Comprehensive Purity Profiling
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for the analysis of non-volatile and thermally labile compounds like this compound.[4] The limitations of other techniques, such as Gas Chromatography (GC), which can cause the degradation of thermally sensitive carbamates, make HPLC the preferred separation method.[5][6]
The coupling of HPLC with MS provides a dual-layered analysis:
-
Chromatographic Separation (HPLC): Physically separates the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase.
-
Mass-to-Charge Ratio Detection (MS): Provides mass information for each eluting peak, allowing for confident identification of the main peak and tentative identification of impurities. This is a significant advantage over UV detection alone, which cannot distinguish between co-eluting compounds.[7][8]
Causality in Method Development for this compound
The development of a successful HPLC-MS method is a systematic process. Here, we outline the key considerations and the rationale behind the chosen parameters for the analysis of this compound.
-
Column Chemistry: A C18 (octadecylsilyl) reversed-phase column is the workhorse for separating moderately polar to non-polar compounds. The interplay between the non-polar stationary phase and a polar mobile phase provides excellent resolving power for our target analyte and its likely impurities.
-
Mobile Phase Composition: A gradient elution using water and acetonitrile is employed to ensure that both polar (e.g., 6-amino-1-hexanol) and non-polar (e.g., over-alkylated byproducts) impurities are eluted with good peak shape within a reasonable timeframe. The addition of a small amount of formic acid (0.1%) serves two purposes: it protonates the analyte, leading to better peak shape, and it provides a source of protons for efficient ionization in the mass spectrometer.
-
Mass Spectrometry Ionization: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like this compound. Operating in positive ion mode is logical as the carbamate nitrogen can be readily protonated.
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the purity analysis of this compound using HPLC-MS.
Caption: A streamlined workflow for purity analysis.
Detailed Protocol: HPLC-MS Purity Analysis
This protocol is designed to be a self-validating system, where system suitability checks ensure the reliability of the results.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade for cleaning)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven
-
Mass spectrometer with an ESI source (e.g., single quadrupole)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
4. Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100 - 500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
5. Sample Preparation:
-
Prepare a sample stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Further dilute this stock solution to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. System Suitability:
-
Before sample analysis, perform at least five replicate injections of the sample solution.
-
The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
7. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Analysis: HPLC-MS vs. UHPLC-UV
To provide a comprehensive evaluation, we compare the primary HPLC-MS method with an orthogonal technique: Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV). UHPLC utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures, leading to significant improvements in resolution and analysis speed.[9]
Rationale for Comparison
UHPLC-UV is a powerful alternative for routine quality control where the identities of the main component and key impurities are already established. It offers higher throughput and is often more readily available than MS detectors. However, it lacks the specificity of MS detection.
Protocol: UHPLC-UV Purity Analysis
1. Instrumentation:
-
UHPLC system with a gradient pump, autosampler, and column oven
-
Photodiode Array (PDA) or UV detector
-
C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5% to 95% B
-
4.0-4.5 min: 95% B
-
4.5-4.6 min: 95% to 5% B
-
4.6-5.5 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
Detection Wavelength: 220 nm
3. Sample Preparation:
-
Identical to the HPLC-MS method.
Performance Comparison: Hypothetical Data
The following table summarizes the expected performance characteristics of the two methods based on typical experimental outcomes.
| Parameter | HPLC-MS | UHPLC-UV | Commentary |
| Analysis Time | ~22 minutes | ~5.5 minutes | UHPLC offers a significant speed advantage, increasing sample throughput.[9] |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 | The higher efficiency of the UHPLC column provides superior separation of closely eluting impurities. |
| Limit of Quantitation (LOQ) | ~0.01% | ~0.05% | MS detection is generally more sensitive, allowing for the quantification of trace-level impurities.[7] |
| Peak Identification | High Confidence (based on m/z) | Low Confidence (based on RT only) | MS provides unambiguous identification of the main peak and structural clues for unknown impurities.[8] |
| Robustness | High | Very High | UV detectors are often considered more robust and require less maintenance than MS detectors for routine QC. |
Forced Degradation: Proving Method Specificity
To validate that the analytical method is stability-indicating, forced degradation studies are essential.[10][11] These studies intentionally stress the sample to generate degradation products. The analytical method must then demonstrate the ability to separate these degradants from the main peak.
Forced Degradation Protocol Outline
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (as per ICH Q1B guidelines).
After exposure, each sample is diluted and analyzed by the developed HPLC-MS method. The goal is to achieve 5-20% degradation of the parent compound.
Interpreting Forced Degradation Results
The chromatograms from the stressed samples should show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products. The mass spectrometer is invaluable here for providing the molecular weights of these new degradants, which helps in elucidating the degradation pathways. For this compound, the primary degradation product under hydrolytic conditions is expected to be 6-amino-1-hexanol.
Caption: Expected hydrolysis of the carbamate linkage.
Conclusion: A Strategy for Reliable Purity Analysis
The purity analysis of this compound is most effectively and comprehensively achieved using a well-developed, stability-indicating HPLC-MS method. This approach provides not only accurate quantification but also invaluable structural information for impurity identification.
-
For R&D and impurity profiling: HPLC-MS is the superior choice due to its sensitivity and specificity, which are critical for identifying unknown impurities and degradation products.
-
For routine QC: Once the impurity profile is well-characterized, a faster UHPLC-UV method can be implemented for higher throughput, with periodic verification by HPLC-MS to ensure ongoing product quality.
By understanding the chemistry of the target molecule, anticipating potential impurities, and applying a systematic approach to method development and validation, researchers can ensure the generation of trustworthy and reliable purity data, which is fundamental to the progression of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labioscientific.com [labioscientific.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biopharmaspec.com [biopharmaspec.com]
A Senior Application Scientist's Guide to Deprotection of Benzyl (6-hydroxyhexyl)carbamate
In the landscape of multi-step organic synthesis, particularly in pharmaceutical and materials science, the judicious use of protecting groups is paramount. The benzyl carbamate, or Cbz group, has long been a stalwart for amine protection due to its general stability and multiple avenues for removal.[1][2] This guide provides an in-depth comparison of common deprotection strategies for a representative substrate, Benzyl (6-hydroxyhexyl)carbamate. Our focus is not merely on procedural steps but on the underlying chemical principles and practical considerations that enable a researcher to select the optimal method for their specific synthetic context.
The target molecule, this compound, presents a primary amine protected as a Cbz group and a terminal primary alcohol. The challenge lies in efficiently cleaving the carbamate to liberate the amine without affecting the hydroxyl group or other sensitive functionalities that might be present in a more complex analogue. We will explore and compare four principal methods: Catalytic Hydrogenolysis, Acid-Catalyzed Cleavage, Nucleophilic Deprotection, and Oxidative Cleavage.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most prevalent and often preferred method for Cbz deprotection due to its exceptionally mild and clean reaction profile.[2][3] The transformation typically yields the deprotected amine, toluene, and carbon dioxide as the sole byproducts, simplifying purification.
Mechanism & Rationale
The reaction occurs on the surface of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).[4] Molecular hydrogen (or a hydrogen donor) is adsorbed onto the palladium surface and dissociates into active hydrogen species. The benzyl C-O bond of the carbamate is then cleaved by these species, leading to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[5]
Experimental Protocols
Two common variations of catalytic hydrogenolysis are presented below:
Protocol 1.1: Hydrogen Gas
This is the classic approach, valued for its efficiency.
-
Vessel Preparation: To a heavy-walled flask or a dedicated hydrogenation vessel, add this compound (1.0 eq) and 10% Palladium on carbon (10% w/w).[4]
-
Solvent Addition: Add a suitable solvent, typically methanol or ethanol (approx. 0.1 M concentration).
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (N₂ or Ar), followed by purging with hydrogen gas.
-
Reaction: Stir the suspension vigorously under a positive pressure of hydrogen (1 atm, balloon, or higher pressure in a specialized apparatus) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Carefully vent the hydrogen atmosphere and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench the catalyst on the filter pad with water before disposal.[4]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-aminohexan-1-ol.
Protocol 1.2: Catalytic Transfer Hydrogenation (CTH)
CTH avoids the need for pressurized hydrogen gas, enhancing safety and convenience.[3] Ammonium formate is a common hydrogen donor.[6]
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and 10% Pd/C (10-20% w/w) in methanol (0.1-0.2 M).[6]
-
Hydrogen Donor Addition: Add ammonium formate (4-5 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-60°C. The reaction is often rapid, proceeding to completion in 30 minutes to a few hours.[6][7]
-
Monitoring & Work-up: Monitor the reaction as described above. The work-up procedure is identical to the hydrogen gas protocol.
Advantages & Disadvantages
-
Advantages: Very mild conditions, high yields, clean byproducts, and compatibility with many functional groups including the hydroxyl group in our substrate.
-
Disadvantages: Incompatible with reducible functional groups like alkenes, alkynes, or nitro groups.[3] The palladium catalyst can be poisoned by sulfur-containing compounds.[3] The use of hydrogen gas can be hazardous and requires specialized equipment.
Method 2: Acid-Catalyzed Cleavage
When catalytic hydrogenolysis is not viable due to incompatible functional groups, acid-catalyzed cleavage provides a robust alternative.[3]
Mechanism & Rationale
Strong acids, such as HBr in acetic acid or trifluoroacetic acid (TFA), cleave the benzyl carbamate. The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by bromide) at the benzylic carbon (an SN2-type displacement) or unimolecular cleavage to form a stable benzyl cation (SN1-type). This liberates the unstable carbamic acid, which then decarboxylates.[8]
Experimental Protocol
-
Reaction Setup: Dissolve this compound (1.0 eq) in a solution of 33% HBr in acetic acid at room temperature.
-
Reaction: Stir the solution at room temperature for 1-2 hours. A precipitate of the amine hydrobromide salt may form.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether to precipitate the product salt fully.
-
Isolation: Collect the solid by filtration, wash with ether, and dry under vacuum. The free amine can be obtained by neutralization with a base (e.g., aqueous NaHCO₃) and extraction into an organic solvent.
Advantages & Disadvantages
-
Advantages: Effective for substrates with reducible groups. Often fast and straightforward.
-
Disadvantages: Harsh conditions can be incompatible with other acid-sensitive functional groups (e.g., Boc groups, acetals).[2] The use of strong, corrosive acids requires careful handling.
Method 3: Nucleophilic Deprotection
A more recently developed method employs a soft nucleophile to cleave the Cbz group, offering an orthogonal approach for highly functionalized molecules where both hydrogenolysis and strong acid are contraindicated.[9][10]
Mechanism & Rationale
This method relies on an SN2 reaction where a nucleophile, such as 2-mercaptoethanol, attacks the benzylic carbon of the Cbz group.[9][11] This displaces the amine as its carbamate anion, which subsequently collapses to the free amine and carbon dioxide. The choice of a soft nucleophile and a non-protic polar solvent facilitates this pathway.
Experimental Protocol
This protocol is adapted from a procedure developed by Scattolin et al.[10]
-
Reaction Setup: In a vial, create a suspension of this compound (1.0 eq) and potassium phosphate tribasic (4.0 eq) in N,N-dimethylacetamide (DMAc) (0.25 M).
-
Degassing: Purge the suspension with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Reagent Addition: Add 2-mercaptoethanol (2.0 eq) to the mixture.
-
Reaction: Seal the vial and stir the mixture at 75°C for 24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the mixture to room temperature and pour it into water.
-
Isolation: Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Advantages & Disadvantages
-
Advantages: Excellent functional group tolerance; compatible with sulfur-containing compounds and reducible groups that would interfere with hydrogenolysis.[9][12] Avoids harsh acids.
-
Disadvantages: Requires elevated temperatures and longer reaction times compared to other methods. The use of a thiol requires proper handling to mitigate odor.
Method 4: Oxidative Cleavage
Oxidative methods provide another alternative, particularly useful when other deprotection conditions fail. While often used for more electron-rich benzyl derivatives (like p-methoxybenzyl, PMB), certain reagents can cleave the standard benzyl group.[13][14]
Mechanism & Rationale
The mechanism typically involves the removal of a hydride from the benzylic position by an oxidant, such as a nitroxyl-radical catalyst system, to form a stabilized carbocation intermediate.[15] This intermediate is then trapped by a nucleophile (like water present in the reaction), leading to an unstable hemiaminal that decomposes to the deprotected amine, benzaldehyde, and CO₂.
Experimental Protocol
This protocol is based on the use of an electronically tuned nitroxyl-radical catalyst and a co-oxidant.[13][14]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like acetonitrile, add the nitroxyl-radical catalyst (e.g., 5-10 mol%).
-
Reagent Addition: Add the co-oxidant, such as phenyl iodonium bis(trifluoroacetate) (PIFA) (1.1-1.5 eq), at room temperature.
-
Reaction: Stir the mixture at ambient temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate).
-
Isolation: Extract the product into an organic solvent, wash, dry, and concentrate. Purify by chromatography as needed.
Advantages & Disadvantages
-
Advantages: Very mild conditions (ambient temperature).[14] Orthogonal to hydrogenation and strongly acidic conditions.
-
Disadvantages: The reagents can be expensive. The oxidative conditions may not be compatible with other easily oxidizable functional groups. The methodology is less common for standard Cbz groups compared to PMB ethers.
Performance Comparison
| Method | Key Reagents | Conditions | Typical Time | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | Pd/C, H₂ or HCOONH₄ | RT, 1 atm H₂ | 2-12 h | Mild, clean, high yield | Incompatible with reducible groups, catalyst poisoning |
| Acid-Catalyzed Cleavage | HBr/AcOH or TFA | RT | 1-2 h | Fast, good for H₂-sensitive substrates | Harsh, corrosive, incompatible with acid-labile groups |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | 75°C | 24 h | Excellent functional group tolerance | High temp, long reaction time, thiol odor |
| Oxidative Cleavage | Nitroxyl radical, PIFA | RT | 1-4 h | Mild, orthogonal to other methods | Reagent cost, potential for side-oxidations |
Concluding Remarks for the Practicing Scientist
The choice of a deprotection method for this compound—or any Cbz-protected amine—is a strategic decision dictated by the overall molecular architecture.
-
For most routine applications where no easily reducible groups are present, catalytic hydrogenolysis remains the gold standard for its efficiency and cleanliness. The transfer hydrogenation variant is particularly attractive for its operational simplicity.
-
In the presence of alkenes, alkynes, or other hydrogenation-sensitive moieties, acid-catalyzed cleavage is a reliable workhorse, provided the rest of the molecule can withstand the strongly acidic environment.
-
For complex, highly functionalized intermediates, where both hydrogenation and acidolysis risk unwanted side reactions, the nucleophilic deprotection protocol offers a powerful, albeit slower, alternative with a unique selectivity profile.[10]
-
Oxidative cleavage represents a more specialized tool, but its mild, room-temperature conditions make it an emerging option worth considering for delicate substrates.
Ultimately, the optimal path is determined by a careful analysis of functional group compatibility, required throughput, and available laboratory resources. This guide serves as a foundational framework for making that informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 10. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 14. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Orthogonal Protection Strategies Featuring Benzyl (6-hydroxyhexyl)carbamate
In the intricate world of multi-step organic synthesis, particularly in the fields of peptide chemistry, medicinal chemistry, and materials science, the strategic masking and unmasking of reactive functional groups is paramount. The concept of "orthogonal protection" is the cornerstone of this strategy, allowing for the selective removal of one protecting group in the presence of others, thereby enabling precise control over the synthetic route.[1][2][3][4] This guide provides an in-depth comparison of orthogonal strategies centered around Benzyl (6-hydroxyhexyl)carbamate, a versatile bifunctional building block, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Principle of Orthogonality in Chemical Synthesis
An ideal protecting group strategy minimizes the number of steps in a synthesis, is high-yielding, and utilizes mild, readily available reagents.[2] Orthogonality is achieved when a molecule contains multiple protecting groups, each of which can be removed by a specific set of reagents and conditions that do not affect the others.[3][5] This allows for the sequential modification of different functional groups within the same molecule, a critical requirement for constructing complex molecular architectures. The three most common orthogonal sets in amine protection, for instance, are:
-
Acid-labile groups: Cleaved by strong acids (e.g., Trifluoroacetic Acid - TFA).
-
Base-labile groups: Cleaved by bases (e.g., Piperidine).
-
Hydrogenolysis-labile groups: Cleaved by catalytic hydrogenation.
This compound, by its very structure, is an excellent scaffold for demonstrating these principles. It possesses a primary amine protected by a benzyloxycarbonyl (Cbz or Z) group and a terminal primary alcohol, offering two distinct sites for chemical manipulation.
Spotlight on this compound
This molecule, also known as 6-(Z-Amino)-1-hexanol, is a bifunctional linker.[6] Its utility stems from the robust Cbz protection on the amine, which is stable to a wide range of conditions, leaving the hydroxyl group available for reactions such as esterification, etherification, or oxidation. The core of its strategic value lies in the differential reactivity of its two functional groups.
-
The Amine Terminus: Protected by the benzyloxycarbonyl (Cbz) group. The Cbz group is a carbamate that renders the amine non-nucleophilic and non-basic.[3]
-
The Alcohol Terminus: A free primary hydroxyl group, which is nucleophilic and available for a variety of synthetic transformations.
This inherent bifunctionality allows for two primary strategic approaches:
-
Reacting the hydroxyl group while the amine remains protected, followed by Cbz deprotection.
-
Protecting the hydroxyl group with a second, orthogonal protecting group, creating a system where either end of the molecule can be selectively deprotected and modified.
The Cbz Group: A Comparative Analysis
The Cbz group was one of the first and remains one of the most useful protecting groups for amines, particularly in peptide synthesis.[7][8] Its installation is straightforward, typically involving the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[9]
The true power of the Cbz group lies in its unique deprotection conditions, which sets it apart from the other workhorses of peptide chemistry, the Boc and Fmoc groups.
Table 1: Comparison of Common Amine Protecting Groups
| Feature | Benzyloxycarbonyl (Cbz/Z) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | Benzyl-O-(CO)-NR₂ | (CH₃)₃C-O-(CO)-NR₂ | Fluorenyl-CH₂-O-(CO)-NR₂ |
| Class | Carbamate | Carbamate | Carbamate |
| Primary Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C)[9][10][11] | Strong Acid (e.g., TFA)[5][8] | Base (e.g., 20% Piperidine in DMF)[5][12] |
| Byproducts | Toluene, CO₂ (volatile) | Isobutylene, CO₂ (volatile) | Dibenzofulvene, Piperidine Adduct (must be washed away) |
| Stability | Stable to mild/strong acid and base. Sensitive to strong Lewis acids.[13] | Stable to base and hydrogenolysis. | Stable to acid and hydrogenolysis. |
| Orthogonality | Orthogonal to Boc and Fmoc.[7][9] | Orthogonal to Cbz and Fmoc.[14] | Orthogonal to Cbz and Boc.[14] |
| Key Advantages | Mild, neutral deprotection; established chemistry. | Widely used in solid-phase synthesis; volatile byproducts. | Very mild, base-labile deprotection; essential for acid-sensitive sequences. |
| Key Disadvantages | Incompatible with reducible groups (alkynes, alkenes, some benzyl ethers); requires specialized hydrogenation equipment. | Repeated acid cleavage can degrade sensitive peptide sequences.[14] | Can be prematurely cleaved by some amines; byproduct requires thorough removal. |
Designing an Orthogonal Strategy with this compound
Let's consider a scenario where we need to selectively functionalize both the amine and the alcohol ends of our linker. This requires a second protecting group for the alcohol that is orthogonal to the Cbz group. A tert-Butyldimethylsilyl (TBDMS) ether is an excellent choice, as it is stable to hydrogenolysis but is selectively cleaved by a fluoride source like tetrabutylammonium fluoride (TBAF).
This creates a powerful synthetic intermediate: Benzyl (6-((tert-butyldimethylsilyl)oxy)hexyl)carbamate .
The logical workflow for this orthogonal strategy is visualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Protective Groups [organic-chemistry.org]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound,specification,price,image-Bio-Equip in China [bio-equip.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. synarchive.com [synarchive.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. benchchem.com [benchchem.com]
The Strategic Application of Benzyl (6-hydroxyhexyl)carbamate in Bioconjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and targeted therapeutics, the choice of a chemical linker is a critical determinant of a molecule's ultimate success. While often perceived as a simple spacer, the linker profoundly influences the physicochemical properties, stability, and biological activity of complex constructs such as Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems. This guide provides an in-depth analysis of Benzyl (6-hydroxyhexyl)carbamate, a versatile alkyl-based linker, and objectively compares its performance characteristics with other common linker classes, supported by experimental data and detailed protocols.
This compound: A Profile
This compound (CAS No. 17996-12-2) is a bifunctional linker belonging to the family of flexible, aliphatic linkers. Its structure comprises a six-carbon alkyl chain, which provides a defined spatial separation between two conjugated moieties. One terminus features a carbamate group protected by a benzyl group, while the other end is a terminal hydroxyl group. This architecture offers synthetic tractability and specific reactive handles for conjugation.
Molecular Structure:
Caption: Basic properties of this compound.
The benzyl carbamate (Cbz or Z) group is a well-established protecting group for amines, which can be readily removed under specific conditions to reveal a primary amine for subsequent reactions. The terminal hydroxyl group offers a versatile point for modification or direct conjugation.
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of 6-amino-1-hexanol with benzyl chloroformate. Below are two detailed, validated protocols.
Protocol 1: Synthesis using Sodium Carbonate in a Dioxane/Water System[2]
This protocol is suitable for a larger scale synthesis and results in a high yield of the final product.
Materials:
-
6-amino-1-hexanol
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate
-
1,4-Dioxane
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Acetone
-
Hexane
Procedure:
-
Suspend 6-amino-1-hexanol (25.6 g, 220.0 mmol) and sodium carbonate (40.5 g, 380.0 mmol) in a mixture of 1,4-dioxane (1000 mL) and water (200 mL).
-
To this stirred suspension, add benzyl chloroformate (54.6 mL, 380.0 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding water (400 mL).
-
Extract the aqueous phase with ethyl acetate (2 x 300 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Crystallize the resulting residue from a 50% acetone in hexane solution.
-
Filter the white solid to yield this compound (47.2 g, 86% yield).
Protocol 2: Synthesis using Sodium Hydroxide in an Aqueous System[2]
This alternative protocol uses a strong base and is also highly efficient.
Materials:
-
6-amino-1-hexanol
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Benzyl chloroformate
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Light petroleum
Procedure:
-
Prepare a solution of 6-amino-1-hexanol (3.67 g, 31.3 mmol) in 2 M aqueous sodium hydroxide (15.8 cm³, 31.3 mmol NaOH).
-
Cool the solution to 0°C in an ice bath.
-
Add benzyl chloroformate (4.7 cm³, 31.3 mmol) dropwise over 10 minutes.
-
Remove the ice bath and stir the reaction mixture for an additional 1 hour at room temperature.
-
Add distilled water (100 cm³) and extract the product with dichloromethane (3 x 150 cm³).
-
Wash the combined organic fractions successively with 1 M HCl (100 cm³), saturated aqueous NaHCO₃ (100 cm³), and distilled water (100 cm³).
-
Dry the organic phase over anhydrous MgSO₄ and evaporate the solvent under reduced pressure.
-
Crystallize the product from an ethyl acetate-light petroleum mixture to yield this compound as a solid (6.82 g, 87% yield) with a melting point of 81°C.
Application Case Study: Synthesis of Biodegradable Gene Carriers
While widely cataloged as a PROTAC linker, a practical application of this compound has been demonstrated in the synthesis of poly(6-aminohexyl propylene phosphate) (PPE-HA), a biodegradable cationic polyphosphoester designed for gene delivery.[] In this context, the linker serves as a precursor to introduce a side chain with a primary amine, which is crucial for DNA complexation.
The study highlighted that PPE-HA/DNA complexes, when injected intramuscularly in mice, resulted in a delayed but sustained gene expression compared to naked DNA.[] This demonstrates the utility of this compound in creating functional polymers for biomedical applications.
Caption: Workflow for the application of this compound in gene delivery.
Comparative Analysis: Alkyl Carbamate vs. Alternative PROTAC Linkers
The choice of linker is a critical optimization step in PROTAC design, influencing key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). This compound falls into the category of flexible, alkyl-based linkers. Here, we compare this class of linkers to the most common alternatives.
Flexible Linkers: Alkyl vs. Polyethylene Glycol (PEG)
The primary trade-off between alkyl and PEG linkers is the balance between hydrophobicity and hydrophilicity.[2]
| Feature | Alkyl Linkers (e.g., this compound) | PEG Linkers | Rationale & Causality |
| Composition | Saturated or unsaturated hydrocarbon chains.[3] | Repeating ethylene glycol units.[3] | The fundamental difference is the replacement of -CH₂- groups with -O- atoms. |
| Hydrophilicity | Generally hydrophobic.[2] | Hydrophilic.[2] | The ether oxygens in PEG chains act as hydrogen bond acceptors, improving water solubility. |
| Solubility | May limit the aqueous solubility of the PROTAC.[3] | Generally improves aqueous solubility. | Enhanced solubility is crucial for preventing aggregation of large PROTAC molecules. |
| Cell Permeability | Can improve cell permeability due to hydrophobicity. | Can enhance permeability by improving solubility and adopting folded conformations. | A "chameleon effect" has been proposed for some flexible linkers, allowing them to adapt to different polarity environments. |
| Metabolic Stability | Generally possess good metabolic stability. | May have reduced metabolic stability in vivo. | Alkyl chains are less prone to oxidative metabolism compared to PEG chains. |
| Conformation | Tend to adopt elongated conformations. | The gauche effect favors turns, leading to a higher proportion of folded conformations. | The conformational preference can impact the pre-organization of the PROTAC for ternary complex formation. |
Experimental Data Synopsis:
The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair. However, general trends have been observed in the literature.
-
Impact of Linker Length: For a given linker type, there is often an optimal length for maximal degradation. For instance, in the degradation of Tank-binding kinase 1 (TBK1), a 21-atom alkyl/ether linker was found to be optimal, with shorter (<12 atoms) and longer (29 atoms) linkers showing reduced or no activity.[4]
-
Composition-Dependent Activity: In some cases, replacing an alkyl chain with a PEG linker of similar length has resulted in weaker degradation, suggesting that the ether oxygens may negatively interfere with the formation of a productive ternary complex in certain systems.[5]
Rigid Linkers: An Alternative to Flexible Chains
To overcome the potential drawbacks of flexible linkers, such as entropic penalties upon binding, rigid linkers incorporating cyclic structures have been developed.
| Linker Type | Representative Structures | Advantages | Disadvantages |
| Piperidine/Piperazine | Cyclic amines | Introduce conformational constraints, can improve metabolic stability and solubility. | May be more synthetically challenging to incorporate. |
| Triazole | Formed via "click chemistry" | High metabolic stability, allows for modular and efficient PROTAC synthesis. | Can increase the topological polar surface area (TPSA), potentially affecting permeability. |
| Aromatic | Phenyl rings | Provide planarity and rigidity, can participate in π-π stacking interactions to stabilize the ternary complex. | May increase hydrophobicity. |
Experimental Workflow for Comparative Evaluation of Linkers
To empirically determine the optimal linker for a given PROTAC system, a systematic evaluation is necessary.
Caption: A typical experimental workflow for the comparative evaluation of PROTAC linkers.
Conclusion and Future Perspectives
This compound is a valuable building block in the field of bioconjugation, representative of the class of flexible, medium-length alkyl linkers. Its utility has been demonstrated in the synthesis of functional polymers for gene delivery, and it remains a relevant option for PROTAC development.
The choice between an alkyl-based linker like this compound and alternatives such as PEG or rigid linkers is not straightforward and involves a series of strategic trade-offs. Alkyl linkers generally offer enhanced metabolic stability and hydrophobicity, which can be beneficial for cell permeability. However, this may come at the cost of reduced aqueous solubility. PEG linkers provide a hydrophilic alternative, often improving solubility, but can be more susceptible to metabolism. Rigid linkers offer a way to pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved pharmacokinetic properties.
Ultimately, the optimal linker is system-dependent, and a data-driven, empirical approach to linker optimization is paramount for the successful development of potent and selective targeted therapeutics. The continued exploration of novel linker chemistries will undoubtedly expand the toolbox for researchers and accelerate the translation of these innovative modalities into the clinic.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to Benzyl (6-hydroxyhexyl)carbamate
Introduction
Benzyl (6-hydroxyhexyl)carbamate is a valuable chemical intermediate, frequently utilized in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its structure incorporates a carbamate linkage, which can act as a stable protecting group for the amine functionality of 6-amino-1-hexanol, or serve as a key structural motif in its own right. The presence of a terminal hydroxyl group provides a versatile handle for further chemical transformations. Given its utility, the efficient and cost-effective synthesis of this compound is of significant interest to researchers and process chemists.
This guide provides an in-depth, objective comparison of two distinct synthetic routes to this compound. Each route is evaluated based on its chemical efficiency, cost of raw materials, reaction conditions, and overall practicality for laboratory and potential scale-up applications. By presenting detailed experimental protocols and a transparent cost-benefit analysis, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy.
Route 1: Direct Cbz Protection of 6-Amino-1-hexanol
This is the most conventional and direct approach, involving the reaction of commercially available 6-amino-1-hexanol with benzyl chloroformate in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 6-amino-1-hexanol attacks the electrophilic carbonyl carbon of benzyl chloroformate.
Experimental Protocol
Materials:
-
6-Amino-1-hexanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (anhydrous)
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-amino-1-hexanol (1.0 equivalent) in a 1:1 mixture of water and ethyl acetate.
-
Add sodium carbonate (2.0 equivalents) to the solution and stir vigorously until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with 1 M hydrochloric acid, followed by deionized water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Causality Behind Experimental Choices
The use of a biphasic solvent system (water/ethyl acetate) allows for the dissolution of both the polar starting material (6-amino-1-hexanol) and the less polar product, while also facilitating the separation of the inorganic base and byproducts. Sodium carbonate is a cost-effective and moderately strong base, sufficient to neutralize the hydrochloric acid generated during the reaction and to deprotonate the ammonium salt intermediate, thus driving the reaction to completion. The reaction is performed at low temperatures initially to control the exothermicity of the reaction and to minimize potential side reactions. The acidic wash is crucial for removing any unreacted amine and the basic wash (if necessary) for removing any unreacted benzyl chloroformate.
Route 2: Synthesis via N-Alkylation of Benzyl Carbamate
This alternative approach avoids the direct handling of the highly reactive and moisture-sensitive benzyl chloroformate. Instead, it utilizes the more stable benzyl carbamate as the nitrogen source, which is then N-alkylated with a suitable 6-carbon electrophile, in this case, 6-chloro-1-hexanol. This method involves a nucleophilic substitution reaction where the deprotonated benzyl carbamate acts as the nucleophile.
Experimental Protocol
Materials:
-
Benzyl carbamate
-
6-Chloro-1-hexanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated ammonium chloride solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzyl carbamate (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Add 6-chloro-1-hexanol (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Causality Behind Experimental Choices
Anhydrous conditions are critical for this reaction due to the use of sodium hydride, a strong base that reacts violently with water. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium salt of benzyl carbamate. Sodium hydride is used to deprotonate the benzyl carbamate, forming a more potent nucleophile for the subsequent alkylation. Heating is necessary to drive the S(_N)2 reaction between the carbamate anion and the primary alkyl chloride. The quench with saturated ammonium chloride is a standard procedure to safely neutralize any unreacted sodium hydride.
Cost-Benefit Analysis
To provide a quantitative comparison, the following table summarizes the key metrics for each synthetic route, assuming a theoretical 10-gram scale synthesis of the final product. Prices for reagents are estimated based on current market values from bulk chemical suppliers and may vary.
| Metric | Route 1: Direct Cbz Protection | Route 2: N-Alkylation of Benzyl Carbamate |
| Starting Materials Cost | Moderate | Lower |
| 6-Amino-1-hexanol | High | - |
| Benzyl Chloroformate | Moderate | - |
| Benzyl Carbamate | - | Low |
| 6-Chloro-1-hexanol | - | Moderate |
| Reagent & Solvent Cost | Low | Moderate |
| Typical Yield | 85-95% | 70-85% |
| Reaction Time | 3-4 hours | 13-18 hours |
| Number of Steps | 1 | 1 (one-pot) |
| Purity (Post-Chromatography) | >98% | >98% |
| Safety & Handling | Requires careful handling of benzyl chloroformate (lachrymator, corrosive). | Requires careful handling of sodium hydride (flammable, water-reactive). |
| Scalability | Readily scalable. | Scalable, but requires stringent anhydrous conditions and careful temperature control. |
| Estimated Cost per Gram | ~$5-8 | ~$4-7 |
Discussion and Recommendation
Route 1 is a robust and high-yielding method that is well-established in the literature. Its primary advantages are the short reaction time and excellent yields. The main drawback is the use of benzyl chloroformate, which is a hazardous reagent requiring careful handling in a well-ventilated fume hood. From a cost perspective, the starting material, 6-amino-1-hexanol, is the main cost driver.
Route 2 presents a viable alternative that avoids the use of benzyl chloroformate. The starting materials, benzyl carbamate and 6-chloro-1-hexanol, are generally less expensive than 6-amino-1-hexanol. However, this route necessitates the use of sodium hydride, which requires strict anhydrous conditions and careful handling, potentially increasing the operational complexity. The longer reaction time and slightly lower typical yields also need to be considered.
Visualizing the Synthetic Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for each synthetic route.
A Spectroscopic Guide to the Synthesis of Benzyl (6-hydroxyhexyl)carbamate: A Comparative Analysis of Product and Precursors
For researchers engaged in peptide synthesis, drug delivery, and materials science, the precise characterization of molecules is paramount. The benzyloxycarbonyl (Cbz) protecting group is a cornerstone of amine synthesis, and understanding its introduction and the resulting molecular changes is crucial for reaction monitoring and product verification. This guide provides an in-depth spectroscopic comparison of Benzyl (6-hydroxyhexyl)carbamate and its precursors, 6-aminohexan-1-ol and benzyl chloroformate. We will delve into the nuances of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, offering not just data, but a rationale for the observed spectral shifts and the underlying chemical principles.
Introduction: The Chemistry of Protection
The synthesis of this compound is a classic example of amine protection using a chloroformate. 6-aminohexan-1-ol, a bifunctional molecule with both an amine and a hydroxyl group, reacts with benzyl chloroformate to form a stable carbamate linkage at the more nucleophilic amine site. This reaction is fundamental in multi-step syntheses where the reactivity of the amine needs to be temporarily masked. Spectroscopic analysis provides a direct window into this transformation, allowing for the unambiguous confirmation of the desired product and the disappearance of the starting materials.
The Synthetic Pathway: From Precursors to Product
The formation of this compound proceeds through the nucleophilic attack of the primary amine of 6-aminohexan-1-ol on the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as triethylamine or sodium bicarbonate, is typically used to neutralize the hydrochloric acid byproduct.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure for the synthesis of the target compound.
-
Dissolve 6-aminohexan-1-ol (1.17 g, 10 mmol) and sodium bicarbonate (1.26 g, 15 mmol) in a mixture of water (20 mL) and tetrahydrofuran (THF, 20 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add benzyl chloroformate (1.71 g, 10 mmol) dropwise to the cooled solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Spectroscopic Characterization
-
¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
FT-IR: Spectra were obtained using a Fourier-transform infrared spectrometer with samples prepared as thin films on NaCl plates or as KBr pellets.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)
| Compound | -CH₂-O- (Alcohol) | -CH₂-N- | Phenyl-H | -CH₂-O- (Carbamate) | -NH- | -OH | Aliphatic -CH₂- |
| 6-aminohexan-1-ol | 3.64 (t) | 2.68 (t) | - | - | 1.4 (br s) | 2.0 (br s) | 1.2-1.6 (m) |
| Benzyl Chloroformate | - | - | 7.35-7.45 (m) | 5.20 (s) | - | - | - |
| This compound | 3.63 (t) | 3.15 (q) | 7.28-7.38 (m) | 5.10 (s) | 4.85 (br t) | 1.6 (br s) | 1.2-1.6 (m) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)
| Compound | C=O | Phenyl-C | -CH₂-O- (Carbamate) | -CH₂-O- (Alcohol) | -CH₂-N- | Aliphatic -CH₂- |
| 6-aminohexan-1-ol | - | - | - | 62.9 | 42.2 | 32.8, 32.7, 26.6, 25.4 |
| Benzyl Chloroformate | 151.6 | 134.6, 128.6, 128.4 | 70.0 | - | - | - |
| This compound (Predicted) | 156.5 | 136.7, 128.5, 128.1, 127.9 | 66.7 | 62.6 | 41.0 | 32.6, 29.9, 26.4, 25.4 |
Table 3: FT-IR Data (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C-H Stretch (sp³) | C=O Stretch | C-O Stretch |
| 6-aminohexan-1-ol | 3350 (broad) | 3290 (broad) | 2850-2930 | - | 1060 |
| Benzyl Chloroformate | - | - | 2950-3050 | 1775 (strong) | 1150-1250 |
| This compound | 3400 (broad) | 3330 (broad) | 2855-2935 | 1690 (strong) | 1250, 1060 |
In-Depth Spectroscopic Analysis
¹H NMR Spectroscopy: Tracking the Transformation
The ¹H NMR spectra provide a clear narrative of the reaction's progression.
-
Disappearance of Reactant Signals: In the spectrum of the product, the characteristic singlet of the benzylic protons in benzyl chloroformate at ~5.20 ppm shifts upfield to ~5.10 ppm. The triplet corresponding to the methylene group adjacent to the amine in 6-aminohexan-1-ol at ~2.68 ppm shifts downfield to a quartet at ~3.15 ppm upon carbamate formation, indicating a change in the electronic environment.
-
Appearance of Product Signals: A new broad triplet appears around 4.85 ppm, which is characteristic of the N-H proton of the carbamate group. The integration of the phenyl protons (7.28-7.38 ppm) and the benzylic protons (5.10 ppm) confirms the incorporation of the benzyloxycarbonyl group. The signals for the hexyl chain, including the terminal hydroxyl-adjacent methylene group at ~3.63 ppm, remain largely unchanged, confirming that the hydroxyl group did not react.
¹³C NMR Spectroscopy: A Carbonyl Fingerprint
The ¹³C NMR spectrum is particularly diagnostic for confirming the formation of the carbamate linkage.
-
The Carbonyl Signal: The most significant change is the appearance of a new signal in the downfield region, predicted to be around 156.5 ppm. This corresponds to the carbonyl carbon of the newly formed carbamate group. This is a clear indicator of a successful reaction, as this signal is absent in both starting materials. The carbonyl carbon of benzyl chloroformate is observed at a higher field (~151.6 ppm).
-
Shifts in Adjacent Carbons: The carbon of the methylene group attached to the nitrogen (-CH₂-N-) is expected to shift slightly upfield from 42.2 ppm in 6-aminohexan-1-ol to around 41.0 ppm in the product. The benzylic carbon (-CH₂-O- of the carbamate) is also expected to shift from ~70.0 ppm in benzyl chloroformate to ~66.7 ppm in the product.
FT-IR Spectroscopy: The Vibrational Evidence
FT-IR spectroscopy provides crucial information about the functional groups present.
-
The Carbonyl Stretch: The most prominent feature in the FT-IR spectrum of this compound is the strong absorption band around 1690 cm⁻¹. This is the characteristic C=O stretching vibration of the carbamate group. This band is absent in 6-aminohexan-1-ol and is significantly shifted from the C=O stretch of benzyl chloroformate (around 1775 cm⁻¹), confirming the formation of the carbamate.
-
N-H and O-H Stretches: The product spectrum retains a broad O-H stretching band around 3400 cm⁻¹, indicating the presence of the unreacted hydroxyl group. A distinct, broad N-H stretching vibration appears around 3330 cm⁻¹, which is characteristic of the carbamate N-H group. The broadness of these peaks is due to hydrogen bonding.
-
C-O Stretches: The product spectrum shows two distinct C-O stretching bands: one around 1250 cm⁻¹ associated with the carbamate C-O bond and another around 1060 cm⁻¹, corresponding to the C-O bond of the primary alcohol, similar to the precursor 6-aminohexan-1-ol.
Conclusion: A Validated Synthesis
The collective evidence from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a robust and self-validating confirmation of the successful synthesis of this compound from its precursors. The appearance of the characteristic carbamate signals in all three spectroscopic techniques, coupled with the corresponding shifts or disappearance of the precursor signals, offers an unambiguous structural assignment. This guide demonstrates the power of a multi-technique spectroscopic approach in synthetic chemistry, providing researchers with the necessary tools and understanding to confidently characterize their compounds.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Benzyl (6-hydroxyhexyl)carbamate
As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and innovation to the safe and compliant management of all laboratory materials. Benzyl (6-hydroxyhexyl)carbamate is a valuable compound in various synthetic pathways; however, its proper disposal is critical to ensure personnel safety and environmental protection. This guide provides a procedural framework for its disposal, grounded in established safety protocols and regulatory standards.
The fundamental principle governing laboratory waste is that no procedure should begin without a clear plan for the disposal of all resulting materials, both hazardous and nonhazardous.[1] This ensures that regulatory requirements are met and prevents the generation of waste that an institution may not be equipped to handle.[1]
Part 1: Hazard Identification and Risk Assessment
Carbamates as a class can exhibit varying levels of toxicity, and many are known irritants. Benzyl carbamate, a related compound, is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2] Therefore, it is prudent to handle this compound as a hazardous substance until proven otherwise.
Assumed Hazard Profile:
| Hazard Class | GHS Category | Potential Effect |
|---|---|---|
| Skin Irritation | Category 2 | Causes skin irritation upon contact.[2][3] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Respiratory Irritation | Category 3 | May cause respiratory tract irritation if inhaled as a dust or aerosol.[2] |
| Environmental | (Not Classified) | Carbamates can be toxic to aquatic life; avoid release into waterways.[4] |
This risk assessment dictates that all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Part 2: Required Personal Protective Equipment (PPE)
To mitigate the risks identified above, all personnel involved in the disposal process must wear the following PPE. The causality is clear: preventing chemical contact with skin, eyes, and the respiratory system is paramount.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[5]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[5]
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be performed within a certified chemical fume hood to prevent inhalation.[6]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" hazardous waste management system established by the Resource Conservation and Recovery Act (RCRA).[7][8] The generator of the waste is legally responsible for its safe management until its final disposal.[8]
Crucial Directive: DO NOT dispose of this compound down the sink or in regular trash. This compound, like most laboratory chemicals, must be disposed of as hazardous chemical waste.
Step 1: Waste Characterization and Segregation
-
All materials contaminated with this compound, including the pure compound, reaction mixtures, contaminated labware (pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this waste stream from other incompatible chemical wastes. Carbamates may react with strong oxidizing agents and mineral acids.[4]
Step 2: Containerization
-
Select a waste container that is in good condition, free of leaks, and compatible with the chemical. The original product container is often the best choice for unused material.
-
Ensure the container has a secure, tightly-sealing lid. Keep the container closed at all times except when adding waste.[9]
Step 3: Labeling
-
Properly label the waste container immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
A clear indication of the hazards (e.g., "Irritant")
-
The date accumulation started.
-
-
Your institution's Environmental Health & Safety (EHS) department will provide specific labels that comply with EPA and local regulations.
Step 4: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks.
Step 5: Arranging for Disposal
-
Once the container is full, or if you are ceasing work with the chemical, submit a chemical waste collection request to your institution's EHS or equivalent safety office.[10]
-
EHS personnel are trained to handle, transport, and consolidate waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10] Never transport hazardous waste yourself.
The following diagram illustrates the decision workflow for proper disposal.
Caption: Disposal Workflow for this compound
Part 4: Spill and Emergency Procedures
In the event of a spill during handling or disposal preparation, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the full PPE as described in Part 2.
-
Containment: For a solid spill, gently dampen the material to prevent dust from becoming airborne.[6] For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[11]
-
Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area with soap and water. All cleanup materials (gloves, wipes, absorbent) must be placed in the hazardous waste container.[6]
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to this structured, safety-first protocol, researchers can ensure the responsible management of this compound waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your location.[12]
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. coolingtowerchemicals.com [coolingtowerchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. agilent.com [agilent.com]
- 12. Laboratory Chemical Waste Managment Guidelines | PennEHRS [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Handling Benzyl (6-hydroxyhexyl)carbamate: A Framework for Laboratory Safety
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Benzyl (6-hydroxyhexyl)carbamate, a member of the carbamate family, presents unique handling requirements that demand a robust safety protocol. This guide moves beyond a simple checklist, offering a procedural and logical framework to ensure the safety of researchers and the integrity of their work. As carbamates are known for a spectrum of biological activities, a cautious and informed approach is paramount.[1]
Hazard Identification: An Evidence-Based Approach
| Hazard Category | Description | Supporting Evidence |
| Skin Irritation | Causes skin irritation upon direct contact.[2][3] | Structurally similar compounds like Benzyl carbamate and Benzyl (3-hydroxypropyl)carbamate are classified as skin irritants.[2][3] |
| Eye Irritation | Causes serious eye irritation or damage.[2][3] | Direct contact can lead to significant eye damage.[2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[2][3][4][5] | Inhalation of dusts from similar carbamates can irritate the respiratory system.[2][3][4][5] |
| Systemic Effects | Carbamates as a class are known to have potential systemic health effects, including impacts on the reproductive system.[1] Some are also suspected carcinogens.[6] | The broader class of carbamate pesticides has been studied for toxic effects beyond immediate irritation.[1] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The principle of "As Low As Reasonably Practicable" (ALARP) exposure should be the guiding philosophy.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[6][7] | Why: To prevent contact with dust or splashes which can cause serious eye irritation or damage.[2] Standard safety glasses are insufficient as they do not provide a complete seal. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves.[6][7] | Why: To prevent skin contact, which can cause irritation.[2][3] Gloves should be inspected for integrity before each use and replaced immediately if compromised. |
| Body Protection | A lab coat is mandatory for all handling procedures. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or suit is recommended.[6][8] | Why: To protect skin from accidental contact and contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated or if working outside of a certified chemical fume hood.[2][4][6] | Why: To prevent the inhalation of dust particles that may cause respiratory irritation.[2][3][4][5] The work area's ventilation should be assessed to determine the specific type of respirator and filter required. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes the risk of exposure and ensures procedural consistency.
Preparation:
-
Risk Assessment: Before beginning any work, perform a risk assessment specific to the planned experiment.
-
Ventilation: Confirm that the chemical fume hood is functioning correctly. All handling of solid this compound should occur within the fume hood to mitigate inhalation risks.[4][5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and within immediate proximity to the workstation.[4][6]
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
Handling the Compound:
-
Containment: Keep the chemical in a clearly labeled, sealed container when not in use.[2][5]
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.[2][6] A spatula should be used to gently transfer the material. Avoid pouring the dry powder.
-
Work Practices: Do not eat, drink, or smoke in the laboratory.[2][6] Avoid all personal contact with the product, including inhalation.
Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2]
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first).
-
Waste Disposal: Dispose of all contaminated materials, including gloves and wipes, in a designated hazardous waste container.[4][5]
Visualization of Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Logical workflow for the safe handling and emergency response for this compound.
Disposal and Decontamination Plan
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[4][5] They should be collected in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must also be disposed of in the designated solid hazardous waste stream.[2]
-
Spill Cleanup:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.[6]
-
Cleanup: Carefully sweep or scoop the material into a designated hazardous waste container.[2][4] Avoid dry sweeping that creates dust.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
By integrating these safety protocols into your standard operating procedures, you foster a culture of safety and scientific excellence. This structured approach ensures that the handling of this compound supports, rather than compromises, your research and development objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 8. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
